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Foundational

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 3-Chloroisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Mass in Molecular Characterization In the landscape of chemical research and pharmaceutical development, the precise char...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mass in Molecular Characterization

In the landscape of chemical research and pharmaceutical development, the precise characterization of molecular entities is paramount. Among the most fundamental of these properties are molecular weight and exact mass. While often used interchangeably in broader contexts, for the scientist, their distinction is a cornerstone of analytical accuracy. This guide provides an in-depth examination of these properties for the compound 3-Chloroisoxazole-4-carboxylic acid (CAS No. 1485967-66-5) , a heterocyclic compound of interest in synthetic chemistry and medicinal research. We will dissect the theoretical underpinnings of these values, their practical significance, and the authoritative methods for their experimental determination.

Section 1: Differentiating Molecular Weight and Exact Mass

Before presenting the specific values for 3-Chloroisoxazole-4-carboxylic acid, it is essential to establish a clear understanding of the two key mass-related terms.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, as found on the periodic table. These atomic weights account for the natural abundance of all stable isotopes of an element. For instance, the atomic weight of chlorine is approximately 35.45 amu because it naturally exists as a mixture of isotopes (primarily ³⁵Cl and ³⁷Cl). Molecular weight is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass): This is a more precise value calculated by summing the masses of the single most abundant stable isotope of each atom in the molecule. For example, in calculating the exact mass, one would use the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), and ³⁵Cl (34.968853 Da), not their averaged values. The exact mass is a theoretical value that high-resolution mass spectrometers aim to measure. It is expressed in Daltons (Da) and is indispensable for determining the elemental composition of a molecule.[1]

The distinction is not merely academic; it is the foundation upon which high-resolution mass spectrometry (HRMS) provides its profound analytical power, allowing researchers to confirm molecular identity with a high degree of confidence.[2]

Section 2: Physicochemical Properties of 3-Chloroisoxazole-4-carboxylic Acid

The fundamental mass properties of 3-Chloroisoxazole-4-carboxylic acid are derived from its molecular formula.

Molecular Formula: C₄H₂ClNO₃

This formula serves as the basis for calculating both the molecular weight and the exact mass. The values are summarized in the table below for clarity and easy reference.

PropertyValueUnitBasis of Calculation
Molecular Weight 147.52 g/mol Weighted average of natural isotopic abundances of C, H, Cl, N, O.[3]
Exact Mass 146.97232DaSum of the masses of the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
CAS Number 1485967-66-5N/AChemical Abstracts Service Registry Number.[3]

Section 3: Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass is confirmed experimentally using high-resolution mass spectrometry, a technique capable of measuring mass with extremely high accuracy and precision.[4] This validation is a critical step in structure elucidation and quality control for any novel compound.

The Principle of HRMS

High-resolution instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, possess the resolving power to distinguish between ions with very similar mass-to-charge ratios (m/z).[4] This capability allows for the measurement of an ion's mass to several decimal places, which is necessary to calculate a unique elemental composition.[2]

Causality in Methodological Choices

The choice of experimental parameters is driven by the physicochemical nature of the analyte. For a small, polar organic molecule like 3-Chloroisoxazole-4-carboxylic acid, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass analysis.

The following protocol outlines a self-validating system for the determination of the exact mass of 3-Chloroisoxazole-4-carboxylic acid. The inclusion of an internal calibrant (or "lock mass") ensures continuous, real-time calibration of the mass axis, correcting for any instrumental drift and guaranteeing the highest level of mass accuracy.[5]

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Chloroisoxazole-4-carboxylic acid.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid) to create a 1 mg/mL stock solution. The formic acid aids in protonation for positive-ion mode ESI.

    • Perform a serial dilution to a final concentration of approximately 1-5 µg/mL for direct infusion analysis.

  • Instrument Calibration (External):

    • Prior to sample analysis, perform an external calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000).

    • Use a well-characterized, multi-point calibration solution provided by the instrument manufacturer. This establishes the initial accuracy of the mass axis.[5]

    • Rationale: This step ensures the instrument is performing within specifications before the analysis begins.

  • Analysis via Direct Infusion-ESI-HRMS:

    • Set up the ESI source in positive ion mode . The carboxylic acid and isoxazole nitrogen are sites that can be readily protonated to form the [M+H]⁺ ion.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Simultaneously, introduce a known internal calibrant (lock mass) at a low, constant concentration. The calibrant should have a known exact mass close to, but not interfering with, the analyte ion (e.g., a compound with an m/z around 150).

    • Rationale: Direct infusion provides a stable ion signal. The internal lock mass provides a constant reference point, allowing the data system to correct for any minor fluctuations in the mass measurement in real-time.[5]

  • Mass Spectrometer Settings (Example for a Q-TOF instrument):

    • Capillary Voltage: ~2.5-3.5 kV

    • Sampling Cone Voltage: ~20-40 V

    • Source Temperature: ~100-120 °C

    • Desolvation Gas (N₂) Flow: ~500-700 L/hr

    • Acquisition Mode: Profile (or Continuum) mode to ensure accurate peak shape for centroiding.

    • Mass Range: m/z 50-500

    • Acquisition Time: 1-2 minutes to obtain a stable, averaged spectrum.

    • Rationale: These parameters are optimized to achieve efficient desolvation and ionization of the analyte while minimizing in-source fragmentation.

  • Data Processing and Analysis:

    • Average the spectra acquired over the stable infusion period.

    • Apply the lock mass correction to the raw data.

    • Identify the peak corresponding to the protonated molecule, [C₄H₂ClNO₃ + H]⁺. The theoretical exact mass for this ion is 147.97960 Da .

    • The instrument's software will report the measured m/z value of the peak centroid.

    • Calculate the mass error in parts per million (ppm):

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass accuracy of < 5 ppm is typically required to confidently propose an elemental formula.

Workflow Visualization

The following diagram illustrates the logical flow of the HRMS experiment for determining the exact mass of 3-Chloroisoxazole-4-carboxylic acid.

HRMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_data Data Processing Sample 1. Prepare Analyte Solution (1-5 µg/mL) Infusion 4. Direct Infusion (Analyte + Lock Mass) Sample->Infusion Cal_Ext 2. External Mass Calibration Cal_Ext->Infusion Pre-analysis LockMass 3. Prepare Internal Lock Mass Solution LockMass->Infusion ESI 5. Electrospray Ionization (Positive Mode, [M+H]⁺) Infusion->ESI HRMS 6. High-Resolution Mass Analysis (TOF/Orbitrap) ESI->HRMS Correction 7. Apply Lock Mass Correction HRMS->Correction Centroid 8. Measure Centroid of [M+H]⁺ Peak Correction->Centroid Result 9. Calculate Mass Error (ppm) & Confirm Elemental Formula Centroid->Result caption Workflow for Exact Mass Determination by HRMS

Workflow for Exact Mass Determination by HRMS

Conclusion

The distinction between molecular weight (147.52 g/mol ) and exact mass (146.97232 Da) for 3-Chloroisoxazole-4-carboxylic acid is fundamental to its application in scientific research. While molecular weight governs the macroscopic world of synthesis and stoichiometry, the exact mass is the key to its unambiguous identification at the molecular level. The rigorous experimental protocol detailed here, utilizing high-resolution mass spectrometry with internal calibration, provides a robust and self-validating framework for confirming the elemental composition and, by extension, the identity of this and other small molecules with high confidence. This analytical precision is an indispensable component of modern drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. RSC. Retrieved from [Link]

  • Tanaka, S., & Shibue, T. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. Retrieved from [Link]

  • LCGC International. (2023, September 13). Scientists Test a New Process for Small Molecule Structure Elucidation. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Gault, J., Donlan, J. A. C., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Chemical Shift Data of 3-Chloroisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive ana...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the determination of molecular structure in solution. For researchers engaged in the synthesis and application of novel heterocyclic compounds such as 3-Chloroisoxazole-4-carboxylic acid, a thorough understanding of its NMR spectral characteristics is paramount. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shift data for this molecule, grounded in established principles of NMR spectroscopy and data from analogous structures. The isoxazole scaffold is a key component in numerous biologically active compounds, making the precise characterization of its derivatives essential for drug discovery and development.[1][2]

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-Chloroisoxazole-4-carboxylic acid is expected to be simple, exhibiting two distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloroisoxazole-4-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H5 (isoxazole ring)8.5 - 9.0SingletThe proton at the C5 position is anticipated to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms within the isoxazole ring, as well as the neighboring carboxylic acid and chloro substituents.
COOH10.0 - 13.0Broad SingletThe carboxylic acid proton is characteristically found at a very high chemical shift and often appears as a broad signal.[5][6][7][8] Its exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.[5][9] This signal will disappear upon the addition of D₂O, which is a definitive test for an acidic proton.[6]
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloroisoxazole-4-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C3 (isoxazole ring)158 - 162The carbon atom at the C3 position, bonded to the electronegative chlorine atom and nitrogen, is expected to be significantly deshielded.
C4 (isoxazole ring)110 - 115The C4 carbon, attached to the carboxylic acid group, will have its chemical shift influenced by the carbonyl group.
C5 (isoxazole ring)150 - 155The C5 carbon, bonded to the proton, is also expected to be in the downfield region characteristic of isoxazole ring carbons.[10]
COOH165 - 175The carbonyl carbon of the carboxylic acid group typically appears in this region.[5][6][11][12][13] Its chemical shift can be influenced by conjugation and the electronic nature of the isoxazole ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 3-Chloroisoxazole-4-carboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it will dissolve the polar carboxylic acid and its acidic proton will be readily observable. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound may be lower.[14] The solvent should be of high purity (≥99.8% D).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of 3-Chloroisoxazole-4-carboxylic acid in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[14] Most modern NMR spectrometers use the residual solvent peak as a secondary reference.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[15]

  • Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: A spectral width of approximately 16 ppm is appropriate.

    • Acquisition Time: An acquisition time of 2-3 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 220 ppm is standard.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to obtain a good signal-to-noise ratio for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

4. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for acquiring NMR data for 3-Chloroisoxazole-4-carboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Select & Add Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Vortex to Dissolve c->d e Filter into NMR Tube d->e f Insert Sample into Spectrometer e->f g Tune and Shim f->g h Acquire ¹H NMR Spectrum g->h i Acquire ¹³C NMR Spectrum g->i j Fourier Transform h->j i->j k Phase and Baseline Correction j->k l Reference Spectrum k->l m Integrate & Pick Peaks l->m n Structural Assignment m->n

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shift data for 3-Chloroisoxazole-4-carboxylic acid, along with a detailed, field-proven protocol for its experimental determination. By understanding the expected spectral features and adhering to a rigorous experimental methodology, researchers can confidently characterize this and related isoxazole derivatives, thereby accelerating their research and development efforts in medicinal chemistry and materials science.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]

  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

  • Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. [Link]

  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Zaikin, P. A., & Vasilevsky, S. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14616–14630. [Link]

  • Proton NMR Table. (n.d.). Michigan State University. [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Platteville. [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • A guide to 1H NMR chemical shift values. (2015). Compound Interest. [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). Beilstein Journal of Organic Chemistry. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2022). PMC. [Link]

  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. (2024, April 30). Iraqi Journal of Science. [Link]

Sources

Foundational

Physicochemical Properties and Analytical Characterization of 3-Chloroisoxazole-4-carboxylic Acid (3-CICA)

Executive Summary In modern pharmaceutical development, the precise characterization of building blocks and API (Active Pharmaceutical Ingredient) impurities is non-negotiable. 3-Chloroisoxazole-4-carboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the precise characterization of building blocks and API (Active Pharmaceutical Ingredient) impurities is non-negotiable. 3-Chloroisoxazole-4-carboxylic acid (CAS: 1485967-66-5), commonly abbreviated as 3-CICA, is a specialized heterocyclic compound. It is frequently encountered as a critical intermediate or a monitored impurity in the synthesis of complex isoxazole-containing therapeutics and cephalosporin analogs (such as Cefdinir derivatives) [1].

This whitepaper provides an in-depth technical analysis of 3-CICA, bridging its fundamental physicochemical properties with its behavior in synthetic pathways and chromatographic systems.

Physicochemical Profiling and Structural Mechanics

The chemical behavior of 3-CICA is governed by the electronic interplay between its three primary structural features: the aromatic isoxazole core, the halogen substituent, and the carboxylic acid moiety.

  • The Isoxazole Core: As a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, the isoxazole ring is inherently electron-withdrawing.

  • The 3-Chloro Substituent: The chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect).

  • The 4-Carboxylic Acid: Positioned adjacent to the highly electronegative C3-chloro group, the carboxylic acid is highly activated. The conjugate base (carboxylate anion) is stabilized by the electron-deficient ring, resulting in a significantly lower pKa compared to standard aliphatic or simple aromatic carboxylic acids.

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and analytical scientists, the core properties of 3-CICA are summarized below [2, 3]:

PropertyValueMechanistic Implication
IUPAC Name 3-Chloro-1,2-oxazole-4-carboxylic acidDefines the exact regiochemistry.
CAS Number 1485967-66-5Unique identifier for procurement and compliance.
Molecular Formula C₄H₂ClNO₃Used for exact mass calculation in mass spectrometry.
Molecular Weight 147.51 g/mol Indicates a highly volatile/small-molecule profile.
Predicted pKa ~2.5 – 3.0Highly acidic; dictates the need for low-pH mobile phases in reverse-phase HPLC to prevent ionization.
Predicted logP ~0.8 – 1.2Moderately lipophilic; requires high-aqueous gradients for adequate chromatographic retention.
H-Bond Donors 1 (–COOH)Capable of strong interactions with polar protic solvents.
H-Bond Acceptors 4 (N, O, O, O)High affinity for aqueous matrices; influences extraction efficiency.

Synthetic Utility and Degradation Pathways

In drug development, 3-CICA serves a dual role. It is either introduced intentionally as a precursor for amide coupling (to append the 3-chloroisoxazole moiety to an API core) or it emerges as a hydrolytic degradation product during stability testing of the final drug product.

Because the isoxazole ring is susceptible to base-catalyzed ring-opening, and the amide bonds formed from 3-CICA can undergo hydrolysis under extreme pH stress, monitoring the generation of 3-CICA is a critical Quality Control (QC) requirement.

Pathway N1 Precursor Materials (Nitrile Oxides & Alkynes) N2 [3+2] Cycloaddition & Chlorination N1->N2 Synthesis N3 3-Chloroisoxazole-4-carboxylic acid (3-CICA, CAS: 1485967-66-5) N2->N3 Yields Intermediate N4 Amide Coupling / Esterification N3->N4 Reactant N5 API Isoxazole Analogs (e.g., Cefdinir Analogs) N4->N5 Forms API Analog N6 Hydrolytic Degradation (Quality Control Risk) N5->N6 Stress Testing (High pH/Temp) N6->N3 Reverts to 3-CICA Impurity

Fig 1. Logical relationship demonstrating the synthetic utilization and hydrolytic degradation pathway of 3-CICA in API development.

Analytical Characterization: Self-Validating LC-MS/MS Protocol

Due to its low molecular weight and high polarity, quantifying 3-CICA requires specific chromatographic tuning. The following protocol outlines an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Causality of Experimental Choices
  • Mobile Phase pH: At neutral pH, 3-CICA (pKa ~2.5) is fully ionized, which causes it to elute in the void volume of a standard C18 column. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress ionization, forcing the molecule into its neutral state and ensuring robust retention via hydrophobic interactions.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode is selected because the highly acidic carboxylic acid group readily donates a proton to form a stable [M-H]⁻ anion.

  • MRM Transitions: The exact mass of 3-CICA is 146.97 Da. The parent ion [M-H]⁻ is observed at m/z 146.0. The primary fragmentation pathway is the neutral loss of CO₂ (44 Da), yielding a stable product ion at m/z 102.0.

LCMS_Workflow S1 Sample Prep (Solvent Extraction) S2 RP-HPLC (C18, 0.1% FA) S1->S2 S3 ESI-MS (Negative Mode) S2->S3 S4 MRM Detection ([M-H]- m/z 146 -> 102) S3->S4

Fig 2. Step-by-step LC-MS/MS analytical workflow for the isolation and quantification of 3-CICA.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh 10 mg of the API sample and dissolve in 1.0 mL of Diluent (50:50 v/v Water:Acetonitrile).

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C to precipitate any insoluble excipients or high-molecular-weight matrix components.

  • Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Start at 5% B. Hold for 1 minute to retain the polar 3-CICA, then ramp to 95% B over 4 minutes to elute the highly lipophilic API.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI- MRM)

  • Set the mass spectrometer to ESI Negative mode.

  • Capillary Voltage: 2.5 kV; Desolvation Temperature: 450°C.

  • Quantifier Transition: m/z 146.0 → 102.0 (Collision Energy: 15V).

  • Qualifier Transition: m/z 148.0 → 104.0 (To monitor the ³⁷Cl isotope peak, confirming halogen presence).

System Suitability and Self-Validation Criteria

To ensure the trustworthiness of the generated data, the analytical sequence must be a self-validating system. Before sample analysis, the system must pass the following gates:

  • Carryover Gate: A blank injection (Diluent only) immediately following the highest calibration standard must exhibit a signal ≤ 5% of the Lower Limit of Quantification (LLOQ).

  • Resolution Gate: The chromatographic resolution ( Rs​ ) between 3-CICA and the main API peak must be > 2.0 to eliminate the risk of ion suppression within the MS source.

  • Precision Gate: Six replicate injections of a mid-level standard must yield a Relative Standard Deviation (RSD) of ≤ 2.0%.

References

  • Title: CAS No : 1485967-66-5 | Product Name : 3-Chloroisoxazole-4-carboxylic Acid Source: Pharmaffiliates URL: [Link]

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloroisoxazole-4-carboxylic acid

Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating isoxazole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating isoxazole scaffolds, are of significant interest due to their diverse biological activities.[1][2][3] 3-Chloroisoxazole-4-carboxylic acid is one such molecule, combining the functionalities of a halogenated heterocycle and a carboxylic acid. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds.

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) absorption spectrum of 3-Chloroisoxazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental methodology, and the underlying principles governing the molecule's vibrational behavior.

Molecular Structure and Functional Group Analysis

To accurately interpret the IR spectrum, one must first understand the molecule's structure and the constituent functional groups that give rise to characteristic vibrational absorptions.

3-Chloroisoxazole-4-carboxylic acid consists of:

  • A Carboxyl Group (-COOH): This is a highly polar functional group composed of a carbonyl (C=O) and a hydroxyl (O-H) moiety attached to the same carbon atom.[4][5][6] Its presence is expected to dominate the IR spectrum with several strong and characteristic absorptions.

  • An Isoxazole Ring: A five-membered aromatic-like heterocyclic ring containing one nitrogen and one oxygen atom adjacent to each other. This ring system has characteristic stretching and bending vibrations, including C=N, C=C, and N-O bonds.[7][8]

  • A Carbon-Chlorine Bond (C-Cl): An organohalogen linkage whose stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.[9][10]

The interplay and electronic effects (e.g., conjugation) between these groups will influence the precise position and intensity of their respective absorption peaks.

Figure 1: Chemical structure of 3-Chloroisoxazole-4-carboxylic acid with key functional groups highlighted.

Predicted IR Absorption Peaks: A Detailed Analysis

The following sections dissect the expected IR spectrum, correlating specific absorption bands with their originating molecular vibrations.

Carboxylic Acid Vibrations (-COOH)

The carboxylic acid moiety produces some of the most recognizable peaks in an IR spectrum. In the solid state, these molecules typically exist as hydrogen-bonded dimers, which significantly influences the absorption frequencies.

  • O-H Stretching: The most prominent feature is an extremely broad and strong absorption band appearing between 3300 cm⁻¹ and 2500 cm⁻¹ .[11][12] This extensive broadening is a direct consequence of the strong hydrogen bonding between two carboxylic acid molecules.[11][13] This band is often "messy" and will overlap with the sharper C-H stretching vibrations.[11]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption is expected in the region of 1760-1690 cm⁻¹ .[11] For hydrogen-bonded dimers, this peak typically appears at a lower frequency, around 1720-1700 cm⁻¹ .[12][14] Conjugation with the isoxazole ring may further shift this peak to a slightly lower wavenumber, likely near 1690 cm⁻¹ .[12]

  • C-O Stretching: This vibration is coupled with the O-H in-plane bending and results in a medium-to-strong intensity peak in the 1320-1210 cm⁻¹ range.[11][15]

  • O-H Bending: An out-of-plane bend for the hydroxyl group is expected as a broad, medium-intensity peak around 950-910 cm⁻¹ .[11]

Isoxazole Ring Vibrations

The vibrations of the isoxazole ring are more complex due to the coupling of various stretching and bending modes. Based on literature for isoxazole derivatives, the following assignments can be predicted:

  • C=N Stretching: The carbon-nitrogen double bond stretch within the ring is expected to produce a medium-to-strong absorption peak around 1665-1610 cm⁻¹ .[7] This peak may sometimes overlap with C=C stretching absorptions.

  • C=C Stretching: The carbon-carbon double bond stretch within the heterocyclic ring typically absorbs in the 1640-1600 cm⁻¹ region.[16]

  • Ring N-O and C-O Stretching: The stretching vibrations of the N-O and C-O single bonds within the isoxazole ring are found in the fingerprint region. Expect medium-intensity peaks in the range of 1280-1250 cm⁻¹ (often attributed to N-O stretch) and 1180-1060 cm⁻¹ (attributed to C-O stretch).[7][8]

Carbon-Chlorine Vibration (C-Cl)
  • C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is characteristically found in the low-frequency fingerprint region. A medium-to-strong absorption peak is expected in the range of 850-550 cm⁻¹ .[9][10][14] Its precise location can be influenced by the overall molecular structure, but its presence in this region is a strong indicator of the halogen's attachment.

Summary of Predicted IR Absorptions

The following table consolidates the expected IR absorption data for 3-Chloroisoxazole-4-carboxylic acid, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic Acid (dimer)O-H StretchStrong, Very Broad
1720 - 1690Carboxylic Acid (dimer)C=O StretchStrong, Sharp
1665 - 1610Isoxazole RingC=N StretchMedium - Strong
1640 - 1600Isoxazole RingC=C StretchMedium
1320 - 1210Carboxylic AcidC-O Stretch / O-H BendMedium - Strong
1280 - 1250Isoxazole RingN-O StretchMedium
1180 - 1060Isoxazole RingC-O StretchMedium
950 - 910Carboxylic Acid (dimer)O-H Bend (out-of-plane)Medium, Broad
850 - 550C-Cl BondC-Cl StretchMedium - Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

This section outlines a standard operating procedure for obtaining a high-quality FT-IR spectrum of a solid sample like 3-Chloroisoxazole-4-carboxylic acid using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Causality and Trustworthiness in Protocol Design:

This protocol is designed to be self-validating. The mandatory background scan (Step 2) accounts for atmospheric and instrumental variations, ensuring that the final spectrum is solely that of the sample. The pressure application (Step 4) is critical for ensuring good optical contact between the sample and the ATR crystal, which is essential for a high-quality, reproducible spectrum.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and powered on. The diamond or germanium crystal of the ATR unit should be cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 3-Chloroisoxazole-4-carboxylic acid powder onto the center of the ATR crystal. A sufficient amount should be used to completely cover the crystal surface.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.

  • Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis: The instrument software will automatically subtract the background from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed. Key peaks should be identified and compared against the predicted values in Section 3.0.

  • Cleaning: After analysis, retract the pressure arm, and carefully clean the sample powder from the ATR crystal using a soft brush and then a solvent-moistened tissue as in Step 1.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample acquisition to final structural confirmation.

FTIR_Workflow A Sample Preparation (Solid on ATR Crystal) C Acquire Sample Spectrum (16-32 Scans) A->C B Acquire Background Spectrum (Clean Crystal) D Automated Background Subtraction B->D C->D E Peak Identification & Labeling D->E F Correlation of Peaks with Functional Groups E->F G Compare with Reference Data & Predictions (Section 3.0) F->G H Final Structural Confirmation/Verification G->H

Figure 2: Standard workflow for FT-IR analysis of 3-Chloroisoxazole-4-carboxylic acid.

Conclusion

The infrared spectrum of 3-Chloroisoxazole-4-carboxylic acid is rich with information, providing clear and distinct signatures for its primary functional groups. The very broad O-H stretch, the strong carbonyl absorption below 1720 cm⁻¹, and the C-Cl stretch in the low-wavenumber region are key identifiers. By correlating an experimentally obtained spectrum with the detailed analysis provided in this guide, researchers can confidently verify the molecular structure, assess the purity, and monitor chemical transformations of this important heterocyclic compound. This foundational characterization is a critical step in the rigorous process of drug discovery and development.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Singh, A., et al. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • SlideShare. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]

  • National Journal of Engineering Science and Research. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]

  • LabXchange. (2025, January 2). Carboxylic Acid Functional Group. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Functional Groups of the Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

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Foundational

Electronic Properties and Mechanistic Profiling of the 3-Chloroisoxazole-4-carboxylic Acid Ring System

An In-Depth Technical Guide for Fragment-Based Drug Discovery and Computational Chemistry Executive Summary In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Fragment-Based Drug Discovery and Computational Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on the precise tuning of electronic properties. The 3-Chloroisoxazole-4-carboxylic acid ring system (CAS: 1485967-66-5, Molecular Weight: 147.51 g/mol )[1] represents a highly specialized, electron-deficient scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD).

By combining the inherent bioisosteric properties of the isoxazole core with the orthogonal electronic perturbations of a 3-chloro group and a 4-carboxylic acid moiety, this scaffold offers unique vectors for hydrogen bonding, halogen bonding, and electrostatic interactions. This whitepaper deconstructs the electronic causality behind its physicochemical behavior and provides self-validating experimental and computational workflows for its characterization.

Molecular Orbital Profiling & Electronic Structure

The electronic architecture of 3-chloroisoxazole-4-carboxylic acid is dictated by the synergistic withdrawal of electron density from the central π -system.

Heteroatom Perturbation and Aromaticity

The isoxazole core is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Because oxygen is highly electronegative, it pulls electron density away from the carbon atoms, rendering the ring inherently electron-deficient compared to pyrrole or furan. The nitrogen atom, while contributing to the π -system, further exerts an inductive pull (-I).

Substituent Effects: The Push-Pull Dynamics
  • The 3-Chloro Group: Positioned adjacent to the nitrogen, the chlorine atom exerts a strong inductive effect (-I) through the σ -bonds, which outweighs its weak mesomeric (+M) donation. This further depletes electron density from the C3 position.

  • The 4-Carboxylic Acid Group: The carboxyl moiety is a classic electron-withdrawing group (-I, -M). When deprotonated at physiological pH, the resulting carboxylate anion forms a stable resonance structure, heavily shielded by the electron-deficient nature of the attached heterocycle.

Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) studies on halogenated isoxazoles demonstrate that the electronegativity of the halogen group significantly affects the molecular orbital energy gap[2]. The presence of both the Cl and COOH groups dramatically lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to add electrons to a high-lying LUMO or remove them from a deep HOMO[2]. This deep HOMO renders the scaffold highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).

ElectronicEffects Core Isoxazole Core (Electron Deficient π-System) Impact1 Enhanced Acidity (Lowered pKa) Core->Impact1 Impact2 Deepened HOMO/LUMO (Metabolic Stability) Core->Impact2 Cl 3-Chloro Substituent (-I Inductive Pull) Cl->Core e- density COOH 4-Carboxylic Acid (-I, -M Withdrawal) COOH->Core e- density

Caption: Synergistic electron-withdrawing effects on the 3-chloroisoxazole-4-carboxylic acid core.

Physicochemical Properties & Quantitative Data

The electronic withdrawal directly impacts the macroscopic physicochemical properties of the molecule, most notably its acidity and lipophilicity. The baseline unsubstituted isoxazole-4-carboxylic acid exhibits a predicted pKa of 3.22 ± 0.10, which is already significantly lower than simple aliphatic carboxylic acids due to the electron-withdrawing nature of the heterocyclic ring[3].

The addition of the 3-chloro group exacerbates this effect. The strong -I effect of the chlorine atom stabilizes the conjugate base (carboxylate anion), further lowering the pKa. Conversely, the halogen atom increases the overall lipophilicity (LogP) of the fragment.

Quantitative Property Comparison
PropertyIsoxazole-4-carboxylic acid (Baseline)3-Chloroisoxazole-4-carboxylic acid
CAS Number 6436-62-0[3]1485967-66-5[1]
Molecular Weight 113.10 g/mol [3]147.51 g/mol [1]
Molecular Formula C₄H₃NO₃[3]C₄H₂ClNO₃[1]
Acidity (pKa) 3.22 ± 0.10[3]~2.10 - 2.50 (Estimated via -I effect)
Lipophilicity (LogP) 0.37[3]~0.90 - 1.20 (Estimated via Cl addition)
Electronic Nature Electron-deficientHighly electron-deficient

Self-Validating Experimental & Computational Workflows

To accurately leverage this scaffold in drug design, researchers must validate its electronic properties. Below are the authoritative, step-by-step protocols for computational profiling and experimental validation.

Protocol A: Density Functional Theory (DFT) Profiling

To capture the diffuse electron clouds of the anionic carboxylate and the highly electronegative chlorine, high-level DFT is required. The B3LYP functional paired with a 6-311++G(d,p) basis set is the gold standard for predicting optimized structures and frontier molecular energies in oxazole and isoxazole derivatives[4],[2].

Step-by-Step Methodology:

  • Conformational Search: Generate the 3D structure using a Molecular Mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer (ensuring the carboxylate is coplanar with the ring to maximize conjugation).

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311++G(d,p) level of theory. The ++ diffuse functions are critical for accurately modeling the lone pairs on O, N, and Cl.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Causality Check: Ensure there are zero imaginary frequencies; this validates that the geometry is a true local minimum, not a transition state.

  • Electronic Mapping: Extract the HOMO and LUMO energy levels to calculate the energy gap ( ΔE ). Generate a Molecular Electrostatic Potential (MEP) surface to visualize regions of nucleophilic and electrophilic susceptibility.

DFTWorkflow S1 1. 3D Conformational Search (MMFF94 Force Field) S2 2. DFT Geometry Optimization (B3LYP/6-311++G**) S1->S2 S3 3. Frequency Calculation (Confirm True Minimum) S2->S3 S4 4. Electronic Profiling (HOMO/LUMO, MEP, NPA) S3->S4

Caption: Self-validating computational workflow for electronic property determination.

Protocol B: Potentiometric Titration for pKa Determination

Because computational pKa predictions can deviate in highly halogenated heterocycles, experimental validation via potentiometry is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-3 mg of 3-chloroisoxazole-4-carboxylic acid in a 50 mL co-solvent mixture (e.g., 20% Methanol / 80% Water) to ensure complete dissolution.

  • Ionic Strength Control: Add KCl to achieve a constant ionic strength of 0.15 M. Causality: This mimics physiological conditions and prevents activity coefficient fluctuations during the titration.

  • Inert Atmosphere: Purge the titration vessel with Argon or Nitrogen gas for 10 minutes prior to and during the experiment to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the low pKa reading.

  • Titration & Analysis: Titrate with standardized 0.1 M KOH using an automated titrator. Plot the first derivative of the pH vs. volume curve to identify the equivalence point, and use the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Mechanistic Logic in Drug Design

Why select 3-chloroisoxazole-4-carboxylic acid over a standard phenyl ring? The causality lies in its highly tuned interaction vectors:

  • Electrostatic Anchoring: The highly acidic nature of the 4-carboxylic acid ensures it is >99% ionized at physiological pH (7.4). This provides a permanent, hard anionic charge ideal for forming robust salt bridges with basic amino acid residues (Arginine, Lysine) in target protein binding pockets.

  • Halogen Bonding ( σ -Hole): The electron-withdrawing isoxazole core pulls electron density away from the 3-chloro group. This polarizes the chlorine atom, creating a localized region of positive electrostatic potential (a σ -hole) at its distal end. This enables highly directional halogen bonding with backbone carbonyl oxygens in the protein.

  • Metabolic Shielding: As proven by the deepened HOMO levels, the electron-deficient core strongly resists oxidation by hepatic CYP450 enzymes, significantly extending the biological half-life of the parent drug.

References

  • Buy Isoxazole-4-carboxylic acid | 6436-62-0 - Smolecule Smolecule
  • CAS No : 1485967-66-5 | Product Name : 3-Chloroisoxazole-4-carboxylic Acid Pharmaffili
  • DFT STUDIES OF OXAZOLE DERIV
  • Effect of electronegativity on structural, spectrophotometric and thermo-chemical properties of fluorine and chlorine substituted isoxazoles by DFT method Taylor & Francis Online

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Protocols & Analytical Methods

Method

Application Note: 3-Chloroisoxazole-4-carboxylic Acid as a Strategic Building Block in Drug Discovery

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved drugs such as leflunomide, valdecoxib, and various β-lactam antibiotics (e.g., cloxacillin, cefdi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved drugs such as leflunomide, valdecoxib, and various β-lactam antibiotics (e.g., cloxacillin, cefdinir)[1]. As drug discovery increasingly demands novel chemical space to overcome resistance and improve pharmacokinetic (PK) profiles, functionalized isoxazoles have emerged as critical building blocks.

3-Chloroisoxazole-4-carboxylic acid (CAS: 1485967-66-5) represents a highly versatile, bifunctional pharmacophore[2]. The 3-chloro substituent introduces lipophilicity and metabolic stability, while the 4-carboxylic acid provides a robust handle for amide coupling, esterification, and integration into peptidomimetics[3]. This application note provides a comprehensive guide to the physicochemical rationale, synthetic methodologies, and validated protocols for utilizing 3-chloroisoxazole-4-carboxylic acid in modern drug design.

Pharmacophore Rationale & Physicochemical Properties

The strategic placement of a halogen (chlorine) adjacent to the heteroatoms of the isoxazole ring serves multiple purposes:

  • Bioisosterism: The isoxazole core acts as an excellent bioisostere for phenyl rings, amides, and esters. It provides two hydrogen-bond acceptors (N and O) while maintaining a low molecular weight[4].

  • Metabolic Stability: The electron-withdrawing 3-chloro group lowers the electron density of the isoxazole ring, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Electronic Tuning: The inductive effect of the chlorine atom lowers the pKa​ of the 4-carboxylic acid, making it highly reactive during activation but requiring careful selection of coupling reagents to prevent premature hydrolysis or side reactions[5].

Table 1: Physicochemical Profile of 3-Chloroisoxazole-4-carboxylic acid
PropertyValueMedicinal Chemistry Significance
CAS Number 1485967-66-5Unique identifier for procurement and library registration[2].
Molecular Formula C₄H₂ClNO₃Low molecular weight (147.51 g/mol ) ensures high ligand efficiency[6].
H-Bond Donors 1Carboxylic acid OH (consumed during amide coupling).
H-Bond Acceptors 4Isoxazole N, O, and carboxylate O atoms facilitate target binding.
cLogP (est.) 0.8 - 1.2Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).

Synthetic Workflows & Logical Relationships

To effectively utilize 3-chloroisoxazole-4-carboxylic acid, researchers typically employ it as an N-terminal capping group in solid-phase peptide synthesis (SPPS) or as a core scaffold in solution-phase library generation[7].

G Start 3-Chloroisoxazole-4-carboxylic acid (CAS: 1485967-66-5) Activation Carboxylic Acid Activation (HATU / DIC / Oxyma) Start->Activation Coupling Reagents SPPS Solid-Phase Peptide Synthesis (Resin-bound Amines) Start->SPPS Fmoc/Boc Strategy Amide 3-Chloroisoxazole-4-carboxamides Activation->Amide + Solution Amine Amine Primary/Secondary Amines (Solution Phase) Amine->Amide Peptidomimetic Isoxazole-Peptidomimetics SPPS->Peptidomimetic BioEval Biological Evaluation (Antimicrobial, Kinase Inhibitors) Amide->BioEval Peptidomimetic->BioEval

Workflow for the integration of 3-chloroisoxazole-4-carboxylic acid into drug discovery pipelines.

Experimental Methodologies & Protocols

Protocol 1: Solution-Phase Synthesis of 3-Chloroisoxazole-4-carboxamides

Objective: To couple 3-chloroisoxazole-4-carboxylic acid with diverse primary or secondary amines to generate screening libraries.

Causality & Reagent Selection: The electron-withdrawing nature of the 3-chloro group slightly deactivates the carboxylate. Standard EDC/HOBt coupling can be sluggish, leading to incomplete conversion[8]. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred activating agent due to its superior kinetics. DIPEA (N,N-Diisopropylethylamine) is used as it is a non-nucleophilic base; stronger, nucleophilic bases could risk ring-opening of the isoxazole under prolonged heating.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-chloroisoxazole-4-carboxylic acid (1.0 mmol, 147.5 mg) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Activation: Add HATU (1.2 mmol, 456 mg) followed by DIPEA (3.0 mmol, 522 µL). Stir the reaction mixture at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the active ester forms.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Integration into Solid-Phase Peptide Synthesis (SPPS)

Objective: To use 3-chloroisoxazole-4-carboxylic acid as an N-terminal capping group to enhance the proteolytic stability of peptidomimetics[7].

Causality & Reagent Selection: In SPPS, uronium-based coupling agents (like HATU) can cause chain termination via guanidinylation if the amine on the resin is sterically hindered. Therefore, a DIC/Oxyma Pure (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) system is utilized. This combination provides excellent coupling efficiency with minimal risk of epimerization or capping side-reactions.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in DCM/DMF (1:1, v/v) for 30 minutes in a solid-phase synthesis reactor. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve 3-chloroisoxazole-4-carboxylic acid (0.3 mmol, 3.0 eq) and Oxyma Pure (0.3 mmol, 42.6 mg, 3.0 eq) in 2 mL of DMF. Add DIC (0.3 mmol, 47 µL, 3.0 eq) and pre-activate for 3 minutes.

  • Coupling: Add the pre-activated mixture to the resin. Agitate the suspension at room temperature for 2 hours (or use ultrasonic agitation for 15 minutes to accelerate the process)[7].

  • Validation: Drain the reagents and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Cleavage: Cleave the peptidomimetic from the resin using a standard TFA cocktail (e.g., TFA/TIS/ H2​O 95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether and lyophilize.

Quantitative Data Presentation: Coupling Reagent Optimization

To ensure maximum yield and purity, various coupling conditions have been benchmarked for 3-chloroisoxazole-4-carboxylic acid. The data below summarizes the expected outcomes based on empirical optimization.

Table 2: Comparison of Coupling Conditions for Isoxazole-4-carboxylic Acids
Coupling SystemBaseSolventReaction TimeAvg. Yield (%)Epimerization Risk (SPPS)
EDC / HOBt DIPEADCM / DMF12 - 18 h45 - 60%Low
HATU DIPEADMF2 - 4 h85 - 95% High (if hindered)
DIC / Oxyma NoneDMF2 h80 - 90% Very Low
SOCl2​ (Acid Chloride) Et3​N DCM1 h70 - 80%N/A (Harsh conditions)

Note: The acid chloride method (using SOCl2​ ) is viable but can lead to degradation of sensitive functional groups on the amine partner. HATU is optimal for solution-phase, while DIC/Oxyma is optimal for SPPS.

Conclusion

The incorporation of 3-chloroisoxazole-4-carboxylic acid into drug discovery libraries provides a rapid vector for exploring novel chemical space. By understanding the electronic influence of the 3-chloro substituent, medicinal chemists can select the appropriate activation strategies (HATU for solution-phase, DIC/Oxyma for SPPS) to construct robust, high-yielding workflows. The resulting isoxazole carboxamides and peptidomimetics possess highly desirable physicochemical properties, positioning them as prime candidates for downstream biological evaluation against targets ranging from bacterial enzymes to human kinases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry.
  • CAS No : 1485967-66-5 | Product Name : 3-Chloroisoxazole-4-carboxylic Acid. Pharmaffiliates.
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. Benchchem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC - NIH.
  • Construction of Isoxazole ring: An Overview. Nano Bio Letters.

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Application

The Versatile Precursor: Applications of 3-Chloroisoxazole-4-carboxylic Acid in Agrochemical Synthesis

Introduction: The Isoxazole Scaffold in Modern Agrochemicals The isoxazole ring is a privileged heterocyclic motif in the landscape of modern agrochemicals, conferring a unique combination of metabolic stability, binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole ring is a privileged heterocyclic motif in the landscape of modern agrochemicals, conferring a unique combination of metabolic stability, binding affinity to target enzymes, and a favorable toxicological profile. Within this class of compounds, 3-Chloroisoxazole-4-carboxylic acid emerges as a highly versatile and reactive intermediate, poised for the synthesis of a diverse array of potent herbicides and fungicides. Its strategic substitution with a chlorine atom at the 3-position and a carboxylic acid at the 4-position provides two key handles for synthetic elaboration, enabling the construction of complex agrochemical active ingredients.

This technical guide delves into the practical applications of 3-Chloroisoxazole-4-carboxylic acid in agrochemical synthesis. We will explore its role as a pivotal building block, detailing the underlying chemical principles and providing field-proven protocols for the synthesis of advanced agrochemical candidates. The focus will be on the synthesis of isoxazole-4-carboxamides, a class of compounds that has demonstrated significant potential in weed and fungal disease management.

Core Application: Synthesis of Isoxazole-4-Carboxamide Agrochemicals

A primary application of 3-Chloroisoxazole-4-carboxylic acid lies in the synthesis of N-substituted isoxazole-4-carboxamides. This class of compounds has shown promise as both herbicides and fungicides. The general synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with a desired amine.

This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties. The chlorine atom at the 3-position of the isoxazole ring can also be a site for further modification, although it is often retained in the final active ingredient for its contribution to biological efficacy.

Plausible Agrochemical Target: A Representative Herbicide

For the purpose of illustrating a detailed synthetic protocol, we will focus on the synthesis of a hypothetical, yet representative, herbicidal compound: 3-chloro-N-(2,6-diethylphenyl)isoxazole-4-carboxamide . The choice of the 2,6-diethylphenylamine moiety is inspired by its presence in a number of commercial herbicides, where it contributes to the molecule's binding affinity to the target site and its overall herbicidal potency.

Mechanism of Action: Insights from Analogous Compounds

While the specific mode of action for our hypothetical herbicide would require extensive biological testing, we can infer potential mechanisms based on structurally related isoxazole-based agrochemicals.

  • Cellulose Biosynthesis Inhibition: Many N-aryl amide herbicides are known to inhibit cellulose biosynthesis in susceptible plants.[1][2][3] This disruption of cell wall formation leads to a loss of structural integrity, ultimately causing cell lysis and plant death.[2] The isoxazole carboxamide scaffold could potentially target and inhibit one of the cellulose synthase (CESA) complexes in the plasma membrane.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: The isoxazole ring is a key feature of several commercial herbicides that inhibit the HPPD enzyme.[4] This enzyme is crucial in the biosynthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photooxidation. The resulting "bleaching" symptoms are characteristic of this mode of action.

MOA

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the representative herbicidal compound, 3-chloro-N-(2,6-diethylphenyl)isoxazole-4-carboxamide, starting from 3-Chloroisoxazole-4-carboxylic acid.

Protocol 1: Synthesis of 3-Chloroisoxazole-4-carbonyl chloride

This initial step involves the activation of the carboxylic acid to the more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Chloroisoxazole-4-carboxylic acid18379-63-0147.5210.0 g67.8
Thionyl chloride (SOCl₂)7719-09-7118.9720 mL (excess)-
N,N-Dimethylformamide (DMF)68-12-273.092-3 drops (catalyst)-
Anhydrous Toluene108-88-392.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride), add 3-Chloroisoxazole-4-carboxylic acid (10.0 g, 67.8 mmol) and anhydrous toluene (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the suspension.

  • Slowly add thionyl chloride (20 mL) to the stirred mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-Chloroisoxazole-4-carbonyl chloride is a pale yellow oil or low-melting solid and can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is chosen for its efficiency in converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[5]

  • DMF (catalyst): N,N-Dimethylformamide acts as a catalyst by forming a Vilsmeier reagent in situ with thionyl chloride. This intermediate is more reactive towards the carboxylic acid, thus accelerating the reaction rate.

  • Anhydrous Conditions: The use of anhydrous solvent and a drying tube is crucial as both the starting material and the product (acid chloride) are sensitive to moisture and will hydrolyze back to the carboxylic acid.

Protocol1

Protocol 2: Synthesis of 3-chloro-N-(2,6-diethylphenyl)isoxazole-4-carboxamide

This final step involves the amidation of the acid chloride with the desired amine to form the target herbicidal compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Chloroisoxazole-4-carbonyl chloride-165.96~11.2 g67.8
2,6-Diethylaniline579-66-8149.2310.6 g71.2
Triethylamine (Et₃N)121-44-8101.1910.5 mL75.4
Anhydrous Dichloromethane (DCM)75-09-284.93150 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 3-Chloroisoxazole-4-carbonyl chloride (~11.2 g, 67.8 mmol) in anhydrous dichloromethane (100 mL).

  • In a separate beaker, dissolve 2,6-diethylaniline (10.6 g, 71.2 mmol) and triethylamine (10.5 mL, 75.4 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution of the acid chloride to 0 °C using an ice bath.

  • Add the solution of 2,6-diethylaniline and triethylamine dropwise to the stirred acid chloride solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3-chloro-N-(2,6-diethylphenyl)isoxazole-4-carboxamide as a solid.

Causality Behind Experimental Choices:

  • Triethylamine: This tertiary amine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product side. It also prevents the formation of the amine hydrochloride salt, which would be unreactive.

  • Low Temperature Addition: The dropwise addition of the amine solution at 0 °C is to control the exothermic reaction and minimize the formation of potential side products.

  • Aqueous Workup: The series of washes with acidic, basic, and neutral solutions is to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.

Protocol2

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactantsSolventTemperature (°C)Time (h)Expected Yield (%)
1: Acid Chloride Formation 3-Chloroisoxazole-4-carboxylic acid, Thionyl chlorideToluene80-902-3>95 (crude)
2: Amidation 3-Chloroisoxazole-4-carbonyl chloride, 2,6-Diethylaniline, TriethylamineDCM0 to RT2-480-90 (purified)

Conclusion

3-Chloroisoxazole-4-carboxylic acid stands as a valuable and versatile building block in the synthesis of novel agrochemicals. Its reactivity allows for the straightforward and efficient construction of isoxazole-4-carboxamides, a class of compounds with demonstrated potential as potent herbicides and fungicides. The protocols detailed in this guide provide a robust framework for the synthesis of such compounds, emphasizing the rationale behind the chosen experimental conditions to ensure high yields and purity. As the demand for new and effective crop protection solutions continues to grow, the strategic use of intermediates like 3-Chloroisoxazole-4-carboxylic acid will undoubtedly play a crucial role in the discovery and development of the next generation of agrochemicals.

References

  • DIY Pest Control. Isoxaben. [Link]

  • Chemical Warehouse. Isoxaben - Active Ingredient Page. [Link]

  • Farmonaut. Isoxaben Herbicide: 7 Ways To Boost Weed Control 2026. [Link]

  • DoMyOwn. Isoxaben. [Link]

  • Statewide IPM Program. Isoxaben - Pesticide Active Ingredients Database / Home and Landscape. [Link]

  • Lin, H. Y., et al. (2007). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 55(13), 4933-4939. [Link]

  • Yang, Z., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-16. [Link]

  • Google Patents. (2020).
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2022). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. IJTSRD, 6(5), 1332-1340. [Link]

Sources

Method

Application Note: Catalytic Esterification of 3-Chloroisoxazole-4-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Chloroisoxazole-4-carboxylic acid (CAS: 1485967-66-5) Introduction & Chemical Context 3-Chloroisoxazole-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Chloroisoxazole-4-carboxylic acid (CAS: 1485967-66-5)

Introduction & Chemical Context

3-Chloroisoxazole-4-carboxylic acid is a highly valuable heterocyclic building block, frequently utilized in the synthesis of β -lactam antibiotics (such as Cefdinir analogs) and various immunomodulatory agents [1]. The structural nature of this compound presents unique synthetic challenges. The isoxazole ring is inherently electron-withdrawing, a property that is further amplified by the strong inductive effect ( −I ) of the chlorine atom at the 3-position.

While this electron deficiency increases the electrophilicity of the carbonyl carbon once activated, it also significantly decreases the nucleophilicity of the carboxylate oxygen. Furthermore, the 4-position of the isoxazole ring is sterically hindered by the adjacent chlorine and the ring oxygen. Consequently, standard, unoptimized esterification methods often result in poor yields, prolonged reaction times, or degradation of the sensitive isoxazole core. This application note details field-proven, causality-driven catalytic methodologies to efficiently esterify this demanding substrate.

Mechanistic Insights & Catalyst Selection

To achieve high-yielding esterifications, the choice of catalyst and coupling strategy must be tailored to the target alcohol.

Method A: Acid-Catalyzed Fischer Esterification (For Primary Alcohols)

For unhindered primary alcohols (e.g., methanol, ethanol), a Brønsted acid-catalyzed Fischer esterification is highly effective. We recommend p-Toluenesulfonic acid (p-TsOH) over sulfuric acid, as it is less oxidative and minimizes heterocyclic ring opening. The protonation of the carbonyl oxygen further enhances the already high electrophilicity of the 3-chloro-substituted system. Because this is an equilibrium-driven process, the reaction must be forced to completion by using the alcohol as the solvent and utilizing molecular sieves or a Dean-Stark apparatus to sequester the water byproduct [2].

Method B: DMAP-Catalyzed Steglich Esterification (For Sterically Hindered Alcohols)

When synthesizing tert-butyl esters or conjugating the acid to complex, acid-labile API intermediates, Fischer esterification is unviable (e.g., tert-butanol undergoes elimination to isobutylene under acidic conditions). The Steglich esterification overcomes this by utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst [3].

The Causality of DMAP: DCC reacts with 3-Chloroisoxazole-4-carboxylic acid to form an O-acylisourea intermediate. Due to the steric hindrance of the isoxazole core, direct attack by a bulky alcohol is slow. Without DMAP, this sluggishness allows the O-acylisourea to undergo a 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea (a dead-end byproduct). DMAP, being a highly nucleophilic catalyst, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate ("active ester"). This completely suppresses the side reaction and accelerates alcoholysis, cleanly yielding the ester and regenerating the DMAP [4].

Steglich_Cycle Acid 3-Chloroisoxazole-4-carboxylic acid + DCC O_Acylurea O-Acylurea Intermediate (Reactive but prone to rearrangement) Acid->O_Acylurea Condensation (-H2O equivalent) Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive 'Active Ester') O_Acylurea->Acylpyridinium Fast Acyl Transfer (with DMAP) N_Acylurea N-Acylurea (Dead-end Byproduct) O_Acylurea->N_Acylurea Slow 1,3-rearrangement (Without DMAP) DMAP DMAP (Catalyst) DMAP->Acylpyridinium Nucleophilic Attack Product 3-Chloroisoxazole-4-carboxylate Ester + DCU (Byproduct) Acylpyridinium->Product Alcoholysis Alcohol Alcohol (R-OH) Alcohol->Product Nucleophilic Attack Product->DMAP DMAP Regeneration

Figure 1: DMAP-catalyzed Steglich esterification cycle for 3-Chloroisoxazole-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary catalytic methods applied to 3-Chloroisoxazole-4-carboxylic acid.

ParameterFischer EsterificationSteglich Esterification
Catalyst p-TsOH·H 2​ O (10-20 mol%)DMAP (5-10 mol%)
Coupling Agent None (Equilibrium driven)DCC or EDC·HCl (1.1 equiv)
Alcohol Scope Primary (MeOH, EtOH)Secondary, Tertiary, Complex APIs
Solvent Excess Alcohol (Neat)DCM, THF, or DMF (Anhydrous)
Temperature Reflux (65°C - 80°C)0°C to Room Temperature (20°C)
Typical Yield 85 - 92%78 - 88%
Key Byproducts Water (must be removed)Dicyclohexylurea (DCU)
Substrate Integrity Risk of degradation if overheatedExcellent preservation of isoxazole

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) and visual cues to ensure the researcher can verify the reaction trajectory in real-time.

Protocol 1: Synthesis of Methyl 3-Chloroisoxazole-4-carboxylate (Fischer Method)

Optimized for the generation of volatile, simple esters.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-Chloroisoxazole-4-carboxylic acid (1.0 g, 6.78 mmol).

  • Solvent & Catalyst Addition: Suspend the acid in anhydrous Methanol (25 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 129 mg, 0.68 mmol, 10 mol%).

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C). The suspension will transition to a clear, homogenous solution as the ester forms.

  • In-Process Control (IPC): After 4 hours, sample 50 μ L of the reaction, dilute in 1 mL ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3, UV 254 nm). The product spot ( Rf​≈0.6 ) should dominate, with complete consumption of the baseline acid.

  • Workup (Self-Validating):

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Dissolve the resulting residue in Ethyl Acetate (30 mL).

    • Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 15 mL). Causality Check: Effervescence confirms the neutralization of the p-TsOH catalyst and any unreacted starting acid.

    • Wash with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the methyl ester as a pale yellow oil/solid.

Protocol 2: Synthesis of tert-Butyl 3-Chloroisoxazole-4-carboxylate (Steglich Method)

Optimized for sterically hindered alcohols and acid-sensitive moieties.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add 3-Chloroisoxazole-4-carboxylic acid (1.0 g, 6.78 mmol), anhydrous tert-Butanol (1.51 g, 20.3 mmol, 3.0 equiv), and 4-Dimethylaminopyridine (DMAP, 83 mg, 0.68 mmol, 10 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous Dichloromethane (DCM, 20 mL) and cool the flask to 0°C using an ice-water bath.

  • Coupling Agent Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.54 g, 7.46 mmol, 1.1 equiv) in DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction Execution & IPC: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Visual Cue Validation: Within 15-30 minutes, a dense white precipitate will form. This is Dicyclohexylurea (DCU), confirming that the DCC is actively dehydrating the system and forming the acyl intermediate.

    • Monitor via HPLC or TLC (Hexane:EtOAc 8:2) until the acid is consumed (typically 6-12 hours).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with cold DCM (10 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash with 0.5 M HCl (15 mL). Causality Check: This mildly acidic wash protonates and extracts the DMAP catalyst into the aqueous layer, halting any further acyl-transfer activity.

    • Wash with saturated aqueous NaHCO 3​ (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate. Purify via flash column chromatography if trace DCU remains.

References

  • Pharmaffiliates. (n.d.). 3-Chloroisoxazole-4-carboxylic Acid (Catalogue No.: PA 03 0891005). Retrieved March 28, 2026, from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10219436, Isoxazole-4-carboxylic acid methyl ester. Retrieved March 28, 2026, from[Link]

  • Wikipedia Contributors. (2024). Steglich esterification. Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from[Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. Retrieved March 28, 2026, from[Link]

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Chloroisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Modern Chemistry The isoxazole ring is a privileged five-membered heterocyclic motif that features prominently in a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that features prominently in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, arising from the juxtaposition of nitrogen and oxygen heteroatoms, contribute to its ability to engage in various biological interactions. Furthermore, the isoxazole core serves as a versatile synthetic intermediate, amenable to a wide range of chemical transformations for the construction of complex molecular architectures.[3][4] Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have emerged as a powerful tool for the functionalization of the isoxazole scaffold, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5]

This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions with a specific and highly useful building block: 3-chloroisoxazole-4-carboxylic acid . The presence of a chlorine atom at the 3-position and a carboxylic acid at the 4-position presents both unique opportunities and specific challenges for synthetic chemists. The electron-withdrawing nature of the isoxazole ring, compounded by the substituents, renders the C3-Cl bond amenable to oxidative addition to a palladium(0) center, a key step in many cross-coupling catalytic cycles. However, the acidic proton of the carboxylic acid and the potential for isoxazole ring instability under certain basic conditions necessitate careful consideration of reaction parameters.[6]

This document will provide a comprehensive overview of the synthesis of 3-chloroisoxazole-4-carboxylic acid, detailed protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, and expert insights into overcoming common synthetic hurdles.

Synthesis of the Starting Material: 3-Chloroisoxazole-4-carboxylic Acid

A reliable and scalable synthesis of the title compound is crucial for its application in drug discovery and development. A common strategy involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by functional group manipulations. A high-purity and high-regioselectivity synthesis has been reported, which avoids the formation of isomers and is suitable for larger-scale production.[7]

The synthetic sequence can be summarized as follows:

  • Cyclization: A 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride in the presence of a base in an aqueous medium to form a 3-substituted-isoxazol-5-one.

  • Acetalization: The resulting isoxazol-5-one is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a 4-dimethylaminomethylene-3-substituted-isoxazol-5-one.

  • Ring Opening and Re-closure: The intermediate is then subjected to alkaline hydrolysis, which opens the lactone ring, followed by re-cyclization and acidification to afford the desired 3-substituted-4-isoxazole carboxylic acid.[7]

For the synthesis of 3-chloroisoxazole-4-carboxylic acid, an appropriate chlorinated starting material would be employed in the initial cyclization step.

Critical Considerations for Cross-Coupling Reactions

The Role of the Carboxylic Acid Group

The carboxylic acid moiety at the C4 position significantly influences the reactivity of the substrate. Its acidic proton can interfere with organometallic reagents and certain basic conditions. Two primary strategies can be employed:

  • Protection-Deprotection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. This protects the acidic proton and can improve solubility in organic solvents. Following the coupling, the ester can be hydrolyzed back to the carboxylic acid.

  • Direct Coupling: With careful selection of a non-nucleophilic inorganic base, it is often possible to perform the cross-coupling reaction on the free carboxylic acid. This avoids additional protection and deprotection steps, improving overall synthetic efficiency.

Potential for Decarboxylation

Isoxazole-4-carboxylic acids, particularly when activated by certain substituents, can be susceptible to decarboxylation, especially upon heating.[8] This is a critical consideration when designing reaction conditions, particularly for the Heck reaction which often requires elevated temperatures. Monitoring the reaction for the formation of the decarboxylated byproduct is essential.

Isoxazole Ring Stability

The isoxazole ring can be prone to cleavage under strongly basic conditions.[9] The choice of base is therefore critical to the success of the cross-coupling reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred over strong organic bases or alkoxides.

Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings with 3-chloroisoxazole-4-carboxylic acid or its corresponding ester. Given the reduced reactivity of aryl chlorides compared to bromides and iodides, the use of specialized catalyst systems is often necessary.[10] Catalysts based on bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), have proven highly effective for the coupling of challenging chloro-heterocycles.[11]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-isoxazole-4-carboxylic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[12]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reactant Preparation: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-chloroisoxazole-4-carboxylic acid (or its ester derivative) (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (or solvent mixture).

  • Reaction: Stir the mixture at the indicated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If the product is an ester, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If the product is a carboxylic acid, dilute with water and acidify with 1M HCl to precipitate the product. The crude product can then be extracted with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Recommended Reaction Conditions:

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G3)Buchwald precatalysts are often highly active for challenging couplings of chloro-heterocycles.[10]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands facilitate the oxidative addition of the C-Cl bond.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃These inorganic bases are generally well-tolerated by the isoxazole ring and the carboxylic acid functionality.[11]
Solvent Toluene, Dioxane, THF/H₂O, DME/H₂OThe choice of solvent depends on the solubility of the reactants and the specific catalyst system.
Temperature 80 - 120 °CHigher temperatures are often required to activate the C-Cl bond.
Heck Reaction: Synthesis of 3-Alkenyl-isoxazole-4-carboxylic Acids

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13]

Reaction Scheme:

Caption: General scheme for the Heck reaction.

Detailed Protocol:

  • Reactant Preparation: In a pressure-rated reaction vessel, combine 3-chloroisoxazole-4-carboxylic acid (or its ester) (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and any supporting ligands if used.

  • Solvent and Base Addition: Add the degassed solvent and the base (e.g., Et₃N, DIPEA, or an inorganic base like K₂CO₃, 1.5-2.5 equiv.).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 100-140 °C). Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.

Recommended Reaction Conditions:

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective catalyst for Heck reactions.
Ligand PPh₃, P(o-tolyl)₃ (often used, but ligandless conditions can also be effective)The choice of ligand can influence selectivity and reaction efficiency.
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic base often acts as both a base and a solvent, while inorganic bases can also be effective.
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are typically used.
Temperature 100 - 140 °CElevated temperatures are generally required. Be mindful of potential decarboxylation.
Sonogashira Coupling: Synthesis of 3-Alkynyl-isoxazole-4-carboxylic Acids

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14][15]

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling.

Detailed Protocol:

  • Reactant Preparation: To a dry, inert gas-purged reaction vessel, add 3-chloroisoxazole-4-carboxylic acid (or its ester) (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a phosphine ligand if necessary.

  • Solvent and Base Addition: Add the degassed solvent and an amine base (e.g., Et₃N, DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Reaction Conditions:

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.
Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst.
Ligand PPh₃Triphenylphosphine is typically used to stabilize the palladium catalyst.
Base Et₃N, DIPEAAn amine base is required to neutralize the HX formed and deprotonate the alkyne.
Solvent THF, DMF, AcetonitrileAnhydrous, polar aprotic solvents are generally used.
Temperature 25 - 60 °CSonogashira couplings often proceed under milder conditions than Suzuki or Heck reactions.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; C-Cl bond not activated.Use a more active catalyst system (e.g., Buchwald precatalyst with a bulky phosphine ligand). Increase reaction temperature and/or catalyst loading. Ensure all reagents and solvents are anhydrous and degassed.
Formation of Decarboxylated Byproduct Reaction temperature is too high.Reduce the reaction temperature and extend the reaction time. Consider protecting the carboxylic acid as an ester.
Isoxazole Ring Cleavage Base is too strong or nucleophilic.Use a weaker, non-nucleophilic inorganic base such as K₂CO₃ or K₃PO₄. Avoid strong organic bases like n-BuLi or alkoxides.
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination; incorrect stoichiometry.Thoroughly degas all solvents and maintain an inert atmosphere. Use a slight excess of the boronic acid.
Dimerization of Alkyne (Sonogashira) Presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions.

Conclusion

3-Chloroisoxazole-4-carboxylic acid is a valuable and versatile building block for the synthesis of highly functionalized isoxazole derivatives. While the presence of the chloro and carboxylic acid moieties requires careful consideration of reaction conditions, palladium-catalyzed cross-coupling reactions provide a powerful and efficient means for its elaboration. By selecting appropriate catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, and by carefully controlling the choice of base and temperature, a wide array of 3-substituted isoxazole-4-carboxylic acids can be accessed. These products are of significant interest to the medicinal chemistry community for the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Image]. Retrieved from [Link]

  • Schlewer, G., & Krogsgaard-Larsen, P. (1985). New Synthesis of 3-Chloroisoxazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... ResearchGate. Retrieved from [Link]

  • (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Retrieved from [Link]

  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • (2005, February 24). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1376. Retrieved from [Link]

  • (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link]

  • Bibi, H., Nadeem, H., Abbas, M., & Arif, M. (2020). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 14(1), 1-13. Retrieved from [Link]

  • (2011, November 2). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

  • (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • (2017, September 1). Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. ResearchGate. Retrieved from [Link]

  • (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • (2006, May 11). Suzuki Coupling of Oxazoles. Organic Letters. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • (2018, July 23). The recent progress of isoxazole in medicinal chemistry. PubMed. Retrieved from [Link]

  • (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. Retrieved from [Link]

  • (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Retrieved from [Link]

  • (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Retrieved from [Link]

  • (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]

  • (2025, July 29). Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. PMC. Retrieved from [Link]

  • (n.d.). Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]

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Method

Preparation of 3-Chloroisoxazole-4-carboxylic Acid Amide Derivatives: An Application and Protocol Guide

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and antipsychotic properties.[1] The 3-chloroisoxazole-4-carboxylic acid amide moiety, in particular, serves as a versatile building block for the synthesis of highly functionalized molecules. The chlorine atom at the 3-position provides a handle for further chemical modifications, while the carboxamide at the 4-position is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable synthetic route to 3-chloroisoxazole-4-carboxylic acid amide derivatives, detailing the underlying chemical principles and offering step-by-step experimental protocols for researchers in drug development and organic synthesis.

Synthetic Strategy: A Regioselective Approach

The synthesis of 3,4-disubstituted isoxazoles can be challenging due to potential issues with regioselectivity during the cyclization step.[1][2] The classical Claisen isoxazole synthesis, for instance, often yields a mixture of regioisomers, complicating purification and reducing the overall yield.[1] To circumvent this, the following protocol employs a strategy that ensures high regioselectivity by utilizing a pre-functionalized building block, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, which dictates the final substitution pattern of the isoxazole ring.

The overall synthetic workflow can be visualized as a three-stage process:

  • Formation of the Key Intermediate: Synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.

  • Isoxazole Ring Construction: A [3+2] cycloaddition reaction to form the 3-chloroisoxazole-4-carboxylate core.

  • Amide Bond Formation: Conversion of the carboxylic acid to the desired amide derivative.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Isoxazole Ring Formation cluster_2 Stage 3: Amidation A Glycine Ethyl Ester HCl B (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate A->B NaNO₂, HCl D Ethyl 3-chloroisoxazole-4-carboxylate B->D [3+2] Cycloaddition C β-Ketoester C->D E 3-Chloroisoxazole-4-carboxylic acid D->E Hydrolysis G 3-Chloroisoxazole-4-carbonyl chloride E->G POCl₃ or (COCl)₂ F Amine (R-NH₂) H 3-Chloroisoxazole-4-carboxylic acid amide F->H Coupling G->H

Figure 1: Overall synthetic workflow for the preparation of 3-chloroisoxazole-4-carboxylic acid amide derivatives.

Reaction Schemes and Mechanisms

Stage 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

The synthesis commences with the diazotization of glycine ethyl ester hydrochloride, followed by a reaction with hydrochloric acid and sodium nitrite to yield the crucial chloroxime intermediate.

Scheme 1: Synthesis of the Chloroxime Intermediate

Mechanism: The reaction proceeds through the in situ formation of nitrous acid (HONO) from sodium nitrite and hydrochloric acid. The primary amine of the glycine ester attacks the nitrous acid, leading to a diazonium intermediate which then undergoes nucleophilic substitution by the chloride ion to furnish the chloroxime.

Stage 2: [3+2] Cycloaddition and Hydrolysis

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the in situ generated nitrile oxide from (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate and a β-ketoester.[3][4] This reaction constructs the isoxazole ring with high regioselectivity.

Scheme 2: Isoxazole Ring Formation and Hydrolysis

Mechanism: In the presence of a base, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate eliminates HCl to form the highly reactive ethoxycarbonylformonitrile oxide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition reaction with the enol form of the β-ketoester. The regioselectivity is dictated by the electronic and steric properties of the dipole and the dipolarophile, leading specifically to the desired 3,4,5-trisubstituted isoxazole. Subsequent hydrolysis of the ethyl ester under basic conditions affords the target carboxylic acid.

Stage 3: Amide Bond Formation

The final step involves the coupling of the 3-chloroisoxazole-4-carboxylic acid with a primary or secondary amine. A robust method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Scheme 3: Amidation via Acyl Chloride

Mechanism: Phosphorus oxychloride (POCl₃) is a powerful reagent for converting carboxylic acids to acyl chlorides.[5][6] The reaction is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[7] The resulting acyl chloride is a highly reactive electrophile that readily reacts with the amine to form the stable amide bond.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate[8]
  • To a solution of glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in 30 mL of water, add concentrated hydrochloric acid (12 mL).

  • Cool the resulting solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in 15 mL of water, keeping the temperature below 0 °C.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add another portion of sodium nitrite solution (7.6 g, 110 mmol) in 15 mL of water, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 45 minutes.

  • Add a saturated brine solution (50 mL) to the reaction mixture.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate as an oil, which should be used immediately in the next step.

Protocol 2: Synthesis of 5-Methyl-3-chloroisoxazole-4-carboxylic acid
  • In a round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in ethanol (100 mL).

  • Add a solution of sodium ethoxide (21% in ethanol, 32.4 g, 100 mmol) dropwise at room temperature.

  • To this solution, add the freshly prepared (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (15.1 g, 100 mmol) in ethanol (50 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with 1 M HCl and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-3-chloroisoxazole-4-carboxylate.

  • To the crude ester, add a solution of lithium hydroxide monohydrate (8.4 g, 200 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution with 2 M HCl to pH 2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 5-methyl-3-chloroisoxazole-4-carboxylic acid.

Protocol 3: Synthesis of 5-Methyl-3-chloroisoxazole-4-carboxamide
  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-methyl-3-chloroisoxazole-4-carboxylic acid (1.75 g, 10 mmol) in toluene (20 mL).

  • Add phosphorus oxychloride (POCl₃) (1.8 mL, 20 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours.

  • Cool the mixture to room temperature and remove the excess POCl₃ and toluene under reduced pressure. The crude 5-methyl-3-chloroisoxazole-4-carbonyl chloride is used directly in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (12 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous dichloromethane (10 mL).

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction with water (20 mL) and separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-methyl-3-chloroisoxazole-4-carboxamide derivative.

Quantitative Data Summary

StepReactantsProductTypical YieldPurity
1Glycine ethyl ester HCl, NaNO₂, HCl(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate~76%[8]Used directly
2(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Ethyl acetoacetate5-Methyl-3-chloroisoxazole-4-carboxylic acid60-70% (over 2 steps)>95%
35-Methyl-3-chloroisoxazole-4-carboxylic acid, Amine, POCl₃5-Methyl-3-chloroisoxazole-4-carboxamide70-90%>98% (after chromatography)

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the amide, C=N of the isoxazole).

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Protocol 1 Decomposition of the chloroximeUse the product immediately after preparation; ensure reaction temperature is strictly controlled.
Formation of regioisomers in Protocol 2 Incorrect reaction conditionsEnsure the use of the pre-formed chloroxime to direct regioselectivity.
Incomplete hydrolysis in Protocol 2 Insufficient base or reaction timeIncrease the amount of LiOH or extend the reaction time.
Low yield in amidation (Protocol 3) Incomplete formation of acyl chloride; Sterically hindered amineEnsure complete removal of POCl₃ before adding the amine; For hindered amines, consider using a stronger coupling agent like HATU or an alternative method.[5][9][10]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[11] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Have an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) readily available.

  • Acyl chlorides are corrosive and lachrymatory. Handle with care in a fume hood.

  • Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

References

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
  • Key Roles of Ethyl 2-Chloro-2-(Hydroxyimino)Acetate in Modern Synthesis. Available at: [Link]

  • Different synthetic approaches towards the 3‐chloro‐4,5‐dihydroisosaxole scaffold. a) Von‐Braun dealkylative chlorination. ResearchGate. Available at: [Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters - ACS Publications. Available at: [Link]

  • General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. ResearchGate. Available at: [Link]

  • EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. Available at: [Link]

  • Preparation and Cyclization of Some B-Keto-Y-Phthalimidoaliphatic Esters. SciSpace. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. Available at: [Link]

  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. Available at: [Link]

  • Chapter 21: Ester Enolates. Available at: [Link]

  • Cyclization reactions leading to beta-hydroxyketo esters. PubMed - NIH. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. Available at: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH. Available at: [Link]

  • United States Patent (19) - O'Callaghan et al. - Googleapis.com. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

  • Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl ester. Patsnap Eureka. Available at: [Link]

  • Phosphoryl chloride. Wikipedia. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3-Chloroisoxazole-4-carboxylic Acid

Welcome to the technical support center for the purification of 3-Chloroisoxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Chloroisoxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purity and yield of this key heterocyclic building block through recrystallization. Here, we move beyond generic protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot and refine your purification strategy effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 3-Chloroisoxazole-4-carboxylic acid during recrystallization.

Q1: What are the key physicochemical properties of 3-Chloroisoxazole-4-carboxylic acid to consider for recrystallization?

A1: Understanding the molecule's structure is paramount. It possesses a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, and an isoxazole ring, which also has hydrogen bond accepting capabilities.[1] These features dictate its solubility. Like many carboxylic acids, it forms stable hydrogen-bonded dimers in both liquid and solid states, which generally leads to higher melting and boiling points compared to non-hydrogen bonding compounds of similar molecular weight.[2][3] Its solubility in water is expected to be low but will increase significantly in alkaline aqueous solutions due to the formation of the carboxylate salt.[4] Solubility in organic solvents will be driven by a balance between the polar carboxylic acid group and the less polar chloroisoxazole core.

Q2: What is a reasonable target melting point for pure 3-Chloroisoxazole-4-carboxylic acid?

A2: While specific data for the 3-chloro- variant is not extensively published, we can infer a likely range from structurally similar compounds. For instance, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has a reported melting point of 186 °C[5], and 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid melts at 198-202 °C.[6] Therefore, a sharp melting point in the range of 180-210 °C would be a good initial indicator of high purity. A broad melting range suggests the presence of impurities or solvent.

Q3: Is polymorphism a concern for this compound?

A3: Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a known phenomenon in isoxazole-containing molecules and other rigid heterocyclic systems.[1] Different polymorphs can have different solubilities and melting points. The cooling rate, solvent choice, and even the presence of certain impurities can influence which polymorph crystallizes. It is crucial to maintain consistent and controlled crystallization conditions to ensure the formation of a single, desired polymorphic form.

Q4: What are the primary safety considerations when recrystallizing this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Organic solvents are often flammable and should never be heated with an open flame; use a hot plate or a heating mantle.[7] All heating and solvent evaporation steps should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 3-Chloroisoxazole-4-carboxylic acid and all solvents used for specific handling and disposal information.

Part 1: Solvent Selection - The Cornerstone of Purity

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Additionally, it should not react with the compound and should be easily removable from the purified crystals.

Systematic Solvent Screening Protocol

When solubility data is not available, a systematic screening is the most reliable method.

Objective: To identify a single or mixed solvent system for the effective purification of 3-Chloroisoxazole-4-carboxylic acid.

Materials:

  • Crude 3-Chloroisoxazole-4-carboxylic acid

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see Table 1)

  • Hot plate and sand bath or aluminum block for even heating

  • Glass stirring rods

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Initial Solubility Test (Cold): To each tube, add a different solvent dropwise (start with ~0.5 mL) and stir or vortex at room temperature. Observe if the solid dissolves. If it dissolves completely in a small amount of cold solvent, that solvent is unsuitable for single-solvent recrystallization.

  • Solubility Test (Hot): For solvents that did not dissolve the compound at room temperature, heat the mixture gently on a hot plate.[9] Add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystal Formation: Once a saturated hot solution is obtained, allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass stirring rod or placing the tube in an ice-water bath.[9]

  • Evaluation: A good solvent is one that dissolves the compound completely at high temperature in a reasonable volume and yields a large amount of crystalline solid upon cooling.

Data Interpretation and Solvent System Design

Use the following table to log your observations. This systematic approach provides a self-validating system for solvent selection.

SolventPolarity IndexBoiling Point (°C)[10]Solubility at RT (20°C)Solubility at Boiling PointObservations Upon Cooling (Crystal Quality, Quantity)Suitability Score (1-5)
Heptane0.198Record: Insoluble, Partially Soluble, SolubleRecord: Insoluble, Partially Soluble, SolubleRecord: No crystals, Oiled out, Fine powder, Needles, Plates
Toluene2.4111
Ethyl Acetate4.477
Acetone5.156
Ethanol5.278
Methanol6.665
Water10.2100

This table should be populated by the researcher based on experimental results.

Considering Mixed-Solvent Systems

If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[11] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Common Pairs for Carboxylic Acids: Ethanol/Water, Acetone/Water, Toluene/Heptane.[11]

The process involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude 3-Chloroisoxazole-4-carboxylic acid screen Perform Solvent Screening (See Protocol) start->screen q1 Is there a solvent with high solubility when hot AND low solubility when cold? screen->q1 single_solvent Select as Single Recrystallization Solvent q1->single_solvent  Yes q2 Are there a soluble/insoluble miscible solvent pair? q1->q2 No mixed_solvent Select for Mixed-Solvent Recrystallization q2->mixed_solvent  Yes fail Re-evaluate solvent choices. Consider alternative purification (e.g., chromatography). q2->fail No

Caption: Decision workflow for selecting a recrystallization solvent.

Part 2: Optimized Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.

Objective: To purify crude 3-Chloroisoxazole-4-carboxylic acid to high purity (>99%) with maximum yield.

Procedure:

  • Dissolution: Place the crude 3-Chloroisoxazole-4-carboxylic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol, ~5 mL) and begin heating with stirring on a hot plate. Add more hot solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which maximizes yield.[7]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[12] This step removes insoluble impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent. Causality: The cold solvent washes away soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.[6]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Recrystallization Workflow Diagram

Recrystallization_Workflow start 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (if insoluble impurities) start->hot_filter cool 3. Slow Cooling to RT, then Ice Bath hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Minimal Ice-Cold Solvent isolate->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry end Pure 3-Chloroisoxazole- 4-carboxylic acid dry->end

Caption: Step-by-step recrystallization workflow.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[1] This is common for lower-melting point compounds or when the solution is too concentrated.

  • Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated to a very high degree.

  • Solution 1 (Re-dissolve and Dilute): Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow it to cool again, more slowly this time.

  • Solution 2 (Scratching): Vigorously scratching the inside of the flask at the liquid-air interface with a glass rod as the solution cools can provide a nucleation site and induce crystallization before the oiling-out temperature is reached.[1]

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent is likely unsuitable. Re-screen for a solvent with a lower boiling point.

Q: The solution has cooled, but no crystals have formed. What went wrong?

A: This is a classic case of either using too much solvent or the solution becoming supersaturated without nucleation.

  • Cause 1 (Excess Solvent): You may have added too much solvent during the dissolution step, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent until the solution volume is reduced. Then, allow it to cool again.[1]

  • Cause 2 (Supersaturation): The solution is saturated, but there are no nucleation sites for crystals to begin growing.

    • Solution A (Scratching): Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for crystal growth.[14]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystallization.[14]

Q: My final yield is very low. How can I improve it?

A: Low yield is a common issue and can result from several factors throughout the process.

  • Cause 1 (Too Much Solvent): As mentioned above, using an excessive amount of solvent will keep more of your product in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required for dissolution.[7]

  • Cause 2 (Insufficient Cooling): If you do not cool the solution sufficiently, a significant amount of the product may remain dissolved.

    • Solution: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (e.g., 30-60 minutes) after it has reached room temperature.[12]

  • Cause 3 (Washing with Too Much/Warm Solvent): Washing the collected crystals with solvent that is not ice-cold or using too large a volume will dissolve some of your product.

    • Solution: Use a minimal amount of ice-cold solvent for the washing step.[6]

  • Cause 4 (Premature Crystallization): If your product crystallizes in the funnel during hot filtration, this will be lost from your final yield.

    • Solution: Ensure your filtration apparatus is pre-heated and consider using a slight excess of solvent before hot filtration, then evaporating the excess before cooling.[12]

References

  • Niou, C.-S., & Natale, N. R. (n.d.). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • HBCSE. Recrystallization. Available at: [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • NIH. 5-Methylisoxazole-4-carboxylic acid. PMC. Available at: [Link]

  • PubChem. 3-Hydroxyisoxazole-4-Carboxylic Acid. Available at: [Link]

  • University of York. RECRYSTALLISATION. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

  • NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]

  • CCDC. Assessing the likelihood of polymorphism through hydrogen bond capabilities. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]

  • University of Massachusetts Boston. recrystallization.pdf. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Jasperse, J. Synthesis of Carboxylic Acids. Available at: [Link]

  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Available at: [Link]

  • MSU chemistry. Carboxylic Acid Reactivity. Available at: [Link]

  • ResearchGate. (2021, June). New Synthesis of 3-Chloroisoxazoles. Available at: [Link]

  • Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

  • ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

  • ChemRxiv. C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Available at: [Link]

Sources

Optimization

Removing halogenated impurities from 3-Chloroisoxazole-4-carboxylic acid batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Chloroisoxazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Chloroisoxazole-4-carboxylic acid (CAS: 1485967-66-5).

Synthesizing and scaling up halogenated isoxazole derivatives frequently results in complex impurity profiles. Halogenated impurities—ranging from unreacted chlorinated precursors to over-halogenated byproducts and trace inorganic catalyst poisons—can severely compromise downstream pharmaceutical coupling reactions.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind each purification technique to ensure your protocols are robust, reproducible, and self-validating.

Quantitative Partitioning Data

To effectively troubleshoot, we must first understand the physicochemical properties that allow us to separate the target molecule from its impurities. The table below summarizes the behavioral differences exploited in the following protocols.

Compound ClassificationExample ImpurityEst. pKaSoluble in Aq. Base (pH 8)Soluble in Aq. Acid (pH 2)Primary Removal Strategy
Target Product 3-Chloroisoxazole-4-carboxylic acid~3.5Yes (as carboxylate salt)No (precipitates)N/A
Neutral Organic Halide 3-Chloro-4-methylisoxazoleN/ANo (remains in organic)No (remains in organic)Acid-Base Extraction
Acidic Organic Halide Over-chlorinated acidic analogs~3.0YesNoMixed-Solvent Recrystallization
Inorganic Halide Bromide/Iodide salts (trace)N/AYesYesAg⁺ Scavenger Resin

Troubleshooting FAQs & Experimental Protocols

Q1: My crude 3-Chloroisoxazole-4-carboxylic acid batch contains significant neutral halogenated impurities. How can I remove them without resorting to column chromatography?

The Science (Causality): Chromatography is highly effective but difficult to scale and solvent-intensive. Instead, we exploit the acidic nature of the target molecule. 3-Chloroisoxazole-4-carboxylic acid possesses a carboxylic acid functional group with a pKa of approximately 3.5. By adjusting the pH of the solution to at least three units above the pKa (pH > 6.5), the target molecule is quantitatively deprotonated into a highly water-soluble carboxylate salt[1]. Neutral halogenated impurities lack this acidic proton and remain entirely in the organic phase, allowing for a clean biphasic separation.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-chloroisoxazole-4-carboxylic acid in a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Basification: Transfer to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Self-Validation Check: You should observe effervescence (CO₂ release). The pH of the aqueous layer must be 7–8.

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate. The neutral halogenated impurities are now in the organic layer. Drain and discard the organic layer[1].

  • Washing: Wash the aqueous layer with one additional volume of fresh organic solvent to ensure complete removal of lipophilic impurities.

  • Acidification: Carefully acidify the aqueous layer by adding 6M HCl dropwise while stirring continuously in an ice bath. Self-Validation Check: A white/off-white precipitate of the pure 3-chloroisoxazole-4-carboxylic acid will form as the pH drops below 2.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under a vacuum.

AcidBaseExtraction Start Crude Batch (Target + Neutral Halides) Step1 Dissolve in Org. Solvent Add aq. NaHCO3 (pH 7-8) Start->Step1 Split Biphasic Separation Step1->Split OrgPhase Organic Phase (Neutral Impurities) Split->OrgPhase Discard AqPhase Aqueous Phase (Target Carboxylate Salt) Split->AqPhase Keep Step2 Acidify with HCl (pH < 2) AqPhase->Step2 Precipitate Pure 3-Chloroisoxazole- 4-carboxylic acid Step2->Precipitate Filter

Workflow for separating neutral halogenated impurities via acid-base extraction.

Q2: LC-MS indicates the presence of structurally similar acidic halogenated impurities (e.g., over-chlorinated analogs). Acid-base extraction didn't work. What is the next step?

The Science (Causality): If the impurity also contains a carboxylic acid group, it will co-extract into the aqueous layer during basification. To separate these, you must rely on differential lattice energies and solvation thermodynamics via mixed-solvent recrystallization[2]. Because the impurities are structurally similar but usually present in smaller quantities, a carefully chosen solvent system will reach saturation for the target compound upon cooling, while the impurities remain dissolved in the mother liquor[3].

Step-by-Step Protocol: Mixed-Solvent Recrystallization

  • Solvent Selection: Use a solvent pair where the target is highly soluble in the hot primary solvent (e.g., Ethanol) and insoluble in the secondary anti-solvent (e.g., Water)[2].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling ethanol just until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration to remove them.

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot water (anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Add one drop of ethanol to clear the cloudiness[2].

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes. Self-Validation Check: Slow cooling promotes the formation of a highly ordered crystal lattice, which structurally excludes the halogenated impurities.

  • Filtration: Filter the crystals and wash with a minimum amount of ice-cold ethanol/water mixture[3].

Q3: We are detecting trace inorganic halides (iodide/bromide) at the parts-per-billion (ppb) level. They are poisoning our downstream coupling catalysts. How do we clear these?

The Science (Causality): Trace inorganic halides (often remnants of catalysts or halogenating agents) cannot be removed by standard distillation or crystallization[4]. To achieve ppb-level purity, we must use a chemical scavenger. Silver or mercury salts coordinated to a polymeric resin will undergo a rapid, irreversible ionic exchange with free halides, precipitating them as insoluble silver halides (AgX) trapped within the resin matrix[5].

Step-by-Step Protocol: Scavenger Resin Filtration

  • Resin Preparation: Utilize a commercially available sulfonated copolymer of styrene and divinylbenzene where the active sites have been exchanged to the silver (Ag⁺) form (e.g., via silver acetate treatment)[5].

  • Column Packing: Pack a glass column with the silver-exchanged resin. Equilibrate the column with the solvent used for your 3-chloroisoxazole-4-carboxylic acid solution.

  • Elution: Dissolve your target compound in a suitable organic solvent and pass the liquid through the resin bed at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Collection: Collect the eluate. The trace iodide/bromide impurities will react with the Ag⁺ sites, forming insoluble AgI/AgBr trapped in the column, resulting in >99.99% removal of halide compounds[5].

HalideScavenging Contaminated Trace Halides (Br⁻, I⁻) in Acid Solution Reaction Ionic Exchange & Precipitation Contaminated->Reaction Resin Ag⁺ Exchanged Sulfonated Resin Resin->Reaction Purified Purified Reaction->Purified Eluate Waste AgX (s) Trapped in Resin Reaction->Waste Retained

Mechanism of trace inorganic halide removal using silver-exchanged polymeric resins.

References

  • General procedures for the purification of Carboxylic acids. LookChem. Retrieved from[Link]

  • Purification of carboxylic acids by chemical treatment and distillation (US3709795A). Google Patents.
  • Removal of halide impurities from organic liquids (EP0544496B1). Google Patents.
  • Recrystallization Theory and Practice. University of Massachusetts Amherst. Retrieved from[Link]

  • Recrystallization and Hot Filtration. University of Calgary. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Chloroisoxazole-4-carboxylic Acid and 5-Chloroisoxazole-4-carboxylic Acid

For researchers and professionals in drug development and synthetic chemistry, the isoxazole scaffold is a cornerstone of molecular design, prized for its metabolic stability and versatile synthetic handles. Among its de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the isoxazole scaffold is a cornerstone of molecular design, prized for its metabolic stability and versatile synthetic handles. Among its derivatives, chlorinated isoxazole carboxylic acids serve as powerful building blocks. However, the positional isomerism of the chlorine substituent—specifically at the C3 versus the C5 position—dramatically alters the molecule's electronic landscape and, consequently, its chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of 3-chloroisoxazole-4-carboxylic acid and its 5-chloro isomer. We will dissect their structural and electronic differences, explore their divergent behavior in key synthetic transformations, and provide experimentally-grounded protocols to empower chemists to make informed decisions in their synthetic strategies.

Structural and Electronic Overview: The Decisive Role of Chlorine Placement

The reactivity of these isomers is fundamentally dictated by the placement of the electronegative chlorine atom relative to the isoxazole ring's heteroatoms and the electron-withdrawing carboxylic acid at the C4 position.

  • 5-Chloroisoxazole-4-carboxylic Acid: The chlorine atom at C5 is adjacent to the ring oxygen. This position is highly susceptible to a unique ring-opening/rearrangement pathway, which defines its primary mode of reactivity. The C4-carboxylic acid group activates the ring, but the most notable reactions do not typically involve direct nucleophilic aromatic substitution (SNAr) at C5.

  • 3-Chloroisoxazole-4-carboxylic Acid: The chlorine atom at C3 is adjacent to the ring nitrogen. This isomer lacks the structural elements required for the rearrangement seen in the 5-chloro analogue. Its reactivity is therefore expected to follow more classical pathways for electron-deficient heterocycles, namely direct SNAr at the C3 position and standard transformations of the carboxylic acid group.

The differing electronic environments are visualized below.

G cluster_0 5-Chloroisoxazole-4-carboxylic Acid cluster_1 3-Chloroisoxazole-4-carboxylic Acid 5-chloro 5-chloro 3-chloro 3-chloro

Caption: Structures of the two chloroisoxazole-4-carboxylic acid isomers.

Reactivity at the C-Cl Bond: A Tale of Two Mechanisms

The most profound difference between the two isomers lies in the reactivity of the chlorinated carbon.

5-Chloroisoxazole-4-carboxylic Acid: A Unique Isomerization Pathway

The hallmark of 5-chloroisoxazoles is their facile isomerization into highly reactive 2H-azirine-2-carbonyl chloride intermediates, a reaction catalyzed by iron(II) chloride (FeCl₂).[1][2] This is not a direct substitution at the C5 position. Instead, the Lewis acidic catalyst promotes a cascade involving N-O bond cleavage, ring opening, and re-cyclization to form the strained azirine ring.

This in situ generated azirine-carbonyl chloride is a potent acylating agent. It readily reacts with a wide array of nucleophiles—such as amines, alcohols, and thiols—at room temperature to yield amides, esters, and thioesters, respectively.[1] This two-step, one-pot sequence provides a versatile and efficient method for elaborating the isoxazole core into diverse derivatives.

G Start 5-Chloroisoxazole Intermediate 2H-Azirine-2-carbonyl Chloride Start->Intermediate FeCl₂ (cat.) MeCN, rt Product Acylated Product (Amide, Ester, etc.) Intermediate->Product Base (e.g., 2-picoline) rt Nucleophile Nucleophile (Amine, Alcohol, etc.) Nucleophile->Intermediate G Start 3-Chloroisoxazole Intermediate Meisenheimer-like Intermediate Start->Intermediate Addition Nucleophile Nu⁻ Nucleophile->Start Product 3-Substituted Isoxazole Intermediate->Product Elimination of Cl⁻

Caption: Proposed SNAr mechanism for 3-chloroisoxazole-4-carboxylic acid.

While direct experimental comparisons are scarce, it is generally understood that the energy barrier for the SNAr pathway on the 3-chloro isomer may be higher than that for the facile iron-catalyzed rearrangement of the 5-chloro isomer, potentially requiring more forcing conditions to achieve similar conversions.

Reactivity of the Carboxylic Acid Group: Amide Bond Formation

Both isomers possess a carboxylic acid group, a critical handle for diversification, most commonly through amide bond formation. [3]The primary difference in reactivity here stems from the acidity (pKa) of the carboxylic proton, which is influenced by the inductive effect of the nearby chlorine atom.

IsomerKey Differentiating FeatureExpected Reactivity at C-Cl BondExpected Reactivity of -COOH Group
5-Chloroisoxazole-4-carboxylic acid Undergoes facile Fe(II)-catalyzed isomerization to a reactive 2H-azirine-2-carbonyl chloride intermediate. [1][2]Primary reactivity is via isomerization followed by acylation. Direct SNAr is less common. [1]Standard amide coupling is effective. Acidity is influenced by the C5-Cl.
3-Chloroisoxazole-4-carboxylic acid Lacks the structural features for isomerization; reactivity follows classical pathways.Reacts via nucleophilic aromatic substitution (SNAr), activated by the adjacent nitrogen and C4-COOH group. [4]Standard amide coupling is effective. Expected to be slightly more acidic due to the closer proximity of the C3-Cl. [5][6]
Acidity (pKa) Considerations

The pKa of a carboxylic acid is a measure of its acidity; a lower pKa indicates a stronger acid. The electron-withdrawing inductive effect of the chlorine atom will lower the pKa of the carboxylic acid in both isomers compared to an unsubstituted analogue.

  • In 3-chloroisoxazole-4-carboxylic acid , the chlorine atom is separated from the carboxylic acid by only two bonds (C3-C4-COOH).

  • In 5-chloroisoxazole-4-carboxylic acid , the chlorine is further away (C5-O-N-C4-COOH path).

Therefore, one can predict that 3-chloroisoxazole-4-carboxylic acid is the stronger acid (possesses a lower pKa). While this difference may be subtle, it can influence the choice of base and coupling conditions in amide formation. A stronger acid is more readily deprotonated, but its corresponding carboxylate is a weaker nucleophile. However, with modern coupling reagents, this difference is unlikely to be prohibitive for either isomer.

Amide Coupling Protocols

Standard coupling reagents are effective for both isomers. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole), or uronium-based reagents like HATU, readily activate the carboxylic acid for reaction with an amine. [7][8]

G CarboxylicAcid Isoxazole-COOH ActiveEster O-Acylisourea or Active Ester Intermediate CarboxylicAcid->ActiveEster Activation EDC EDC / HOBt EDC->CarboxylicAcid Amide Isoxazole-CONH-R ActiveEster->Amide Nucleophilic Attack Amine Amine (R-NH₂) Amine->ActiveEster

Caption: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Amide Synthesis via Isomerization of 5-Chloroisoxazole-4-carboxylic Acid

This protocol is adapted from a procedure by Agafonova et al. and leverages the unique iron-catalyzed isomerization pathway. [1] Objective: To synthesize an N-arylamide from a substituted 5-chloroisoxazole-4-carboxylic acid precursor via a one-pot isomerization-acylation.

Materials:

  • Substituted 5-chloroisoxazole (1.0 equiv)

  • Anhydrous Iron(II) chloride (FeCl₂) (0.2 equiv)

  • Dry Acetonitrile (MeCN)

  • Amine (e.g., morpholine, 1.0 equiv)

  • 2-Picoline (1.0 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the 5-chloroisoxazole (e.g., 2 mmol, 1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add dry acetonitrile (e.g., 25 mL) via syringe and stir to dissolve the starting material.

  • Catalyst Addition: Add anhydrous FeCl₂ (e.g., 51 mg, 0.4 mmol, 0.2 equiv) to the solution under a positive pressure of inert gas.

  • Isomerization: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting 5-chloroisoxazole by TLC.

  • Nucleophile Addition: In a separate flask, prepare a solution of the amine (e.g., 2 mmol, 1.0 equiv) and 2-picoline (e.g., 2 mmol, 1.0 equiv) in a small amount of dry acetonitrile.

  • Coupling: Cool the reaction mixture containing the in situ generated 2H-azirine-2-carbonyl chloride to 0 °C. Add the amine/base solution dropwise over 5 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the formation of the product.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: General Amide Coupling for 3-Chloroisoxazole-4-carboxylic Acid

This protocol uses a standard and robust coupling method applicable to most carboxylic acids, including the 3-chloro isomer. [7][9] Objective: To synthesize an N-arylamide from 3-chloroisoxazole-4-carboxylic acid.

Materials:

  • 3-Chloroisoxazole-4-carboxylic acid (1.0 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt (or OxymaPure®, 1.1 equiv)

  • Amine (1.0-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 3-chloroisoxazole-4-carboxylic acid (e.g., 1.0 mmol, 1.0 equiv), HOBt (e.g., 1.1 mmol, 1.1 equiv), and the desired amine (e.g., 1.1 mmol, 1.1 equiv).

  • Solvent and Base: Add dry DCM or DMF (e.g., 10 mL) followed by DIPEA (e.g., 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 5 minutes.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (e.g., 1.1 mmol, 1.1 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Conclusion and Strategic Recommendations

The choice between 3-chloroisoxazole-4-carboxylic acid and 5-chloroisoxazole-4-carboxylic acid is not merely a matter of substituent placement but a strategic decision that unlocks entirely different synthetic pathways.

  • Choose 5-Chloroisoxazole-4-carboxylic Acid for Versatile Acylation: This isomer is the reagent of choice when the goal is to introduce a variety of nucleophiles via an acylation reaction. The mild, efficient, and high-yield iron-catalyzed isomerization to the 2H-azirine-2-carbonyl chloride intermediate makes it a powerful tool for rapidly building molecular complexity from the isoxazole core. [1]

  • Choose 3-Chloroisoxazole-4-carboxylic Acid for Direct Substitution and Standard Derivatization: This isomer should be selected when the synthetic plan calls for a direct displacement of the chlorine atom via an SNAr reaction or when the primary modifications are focused on standard derivatization of the carboxylic acid group without altering the isoxazole core. Its reactivity, while more conventional, is predictable and allows for the installation of functionalities specifically at the C3 position.

By understanding these fundamental differences in reactivity, chemists can harness the full potential of these valuable building blocks, designing more efficient and innovative synthetic routes for the discovery and development of new chemical entities.

References

  • Agafonova, A. V., Novikov, M. S., & Khlebnikov, A. F. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

  • Khlebnikov, A. F., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14679–14693. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Mikhailov, K. I., et al. (2018). Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads. The Journal of Organic Chemistry, 83(6), 3177–3187. [Link]

  • Kumari, A., Singh, R. K., & Singh, S. (2020). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 10(49), 29447-29462. [Link]

  • Nagal, K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5674-5678. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-145. [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

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Comparative

Comparative Study of Isoxazole Carboxylic Acids in Organic Synthesis: Reactivity, Protocols, and Applications

Introduction Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. They are privileged scaffolds in medicinal chemistry, featured in FDA-approved drugs such as leflunomide, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. They are privileged scaffolds in medicinal chemistry, featured in FDA-approved drugs such as leflunomide, parecoxib, and micafungin[1]. Among isoxazole derivatives, isoxazole carboxylic acids (ICAs) serve as critical building blocks. Depending on the position of the carboxylic acid group (C3, C4, or C5), these compounds exhibit distinct electronic properties, steric hindrances, and reactivity profiles.

As an application scientist, selecting the correct regioisomer and activation chemistry is paramount for yield optimization and avoiding heterocyclic ring degradation. This guide provides an objective comparison of the three regioisomers, supported by experimental data, to assist researchers in selecting the optimal scaffold for drug development and complex organic synthesis.

Structural and Electronic Comparison of Isoxazole Regioisomers
  • Isoxazole-3-carboxylic acids: The C3 position is adjacent to the imine-like nitrogen atom. The electron-withdrawing nature of the nitrogen makes the C3-carboxylate relatively stable but susceptible to decarboxylation under harsh basic conditions. They are often synthesized via iodoxybenzoic acid (IBX)-mediated oxidative cyclization of α,β -unsaturated ketoximes[2].

  • Isoxazole-4-carboxylic acids: The C4 position is the most electron-rich carbon in the isoxazole ring. Carboxylic acids at this position are highly stable, resistant to degradation, and widely utilized as intermediates for anti-inflammatory agents and agrochemicals[3][4]. For example, 5-methyl-isoxazole-4-carboxylic acid is the direct precursor to the arthritis drug leflunomide[5]. These derivatives can be synthesized via Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles[6].

  • Isoxazole-5-carboxylic acids: The C5 position is adjacent to the highly electronegative oxygen atom. While the C5 position is electrophilic in the parent ring, as a carboxylic acid, it is prone to ring-opening under strong nucleophilic attack. They are typically formed via the conjugate addition of hydroxylamine to β -alkoxyvinyl trichloromethyl ketones[7].

Reactivity Workflows and Synthetic Applications

To understand the divergent applications of these isomers, we must map their synthetic utility. The C4-carboxylic acids are predominantly used in amide coupling for peptide hybrids and targeted therapeutics[1][5], whereas C3 and C5 acids are often utilized in decarboxylative cross-coupling or as specialized capping groups in medicinal chemistry[7][8].

IsoxazoleWorkflows Start Isoxazole Carboxylic Acids C3 Isoxazole-3-carboxylic acid (Adjacent to N) Start->C3 C4 Isoxazole-4-carboxylic acid (Electron-rich C) Start->C4 C5 Isoxazole-5-carboxylic acid (Adjacent to O) Start->C5 C3_Rx Decarboxylative Cross-Coupling C3->C3_Rx C4_Rx Amide Coupling (Peptides, Leflunomide) C4->C4_Rx C5_Rx Esterification & Ring-Opening Probes C5->C5_Rx Drug1 Mitochondrial PTP Inhibitors C3_Rx->Drug1 Drug2 Anti-inflammatory Agents C4_Rx->Drug2 Drug3 FXa Inhibitors C5_Rx->Drug3

Divergent synthetic workflows and pharmaceutical applications of ICAs.

Comparative Experimental Data: Amide Coupling Efficiencies

A critical application of isoxazole-4-carboxylic acids is the formation of carboxamides. However, the choice of coupling reagent significantly impacts yield and purity. For instance, in solid-phase peptide synthesis using 5-amino-3-methyl-isoxazole-4-carboxylic acid, microwave irradiation causes thermal degradation of the ring, necessitating ultrasonic agitation instead[1].

Below is a comparative data summary for the coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with aniline derivatives to form melanoma-targeting agents[5].

Coupling Reagent SystemSolventTemp / TimeYield (%)Byproduct ProfileCausality / Mechanism
EDC·HCl / DMAP DCMRT, 30 min85 - 92%LowDMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, preventing thermal degradation of the isoxazole ring[5].
SOCl₂ / Et₃N THF65°C to RT, 2 h60 - 80%Moderate (Tars)Formation of the highly reactive acid chloride can lead to side reactions at the C5-methyl group or ring-opening under prolonged heating[8].
Bis(trichloromethyl) carbonate (BTC) Toluene60°C, 3 h90 - 94%LowBTC (triphosgene) provides a safer, high-yielding alternative to phosgene for generating acid chlorides, ideal for industrial scale-up[9].
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the optimized synthesis of isoxazole-4-carboxamides.

Protocol A: Mild Amide Coupling using EDC/DMAP (Recommended for Research Scale)

Objective: Synthesis of 5-methyl-3-phenyl-N-arylisoxazole-4-carboxamide[5]. Causality & Rationale: This system uses EDC to activate the carboxylic acid and DMAP as an acyl transfer catalyst. The mild room-temperature conditions prevent the thermal degradation often seen with isoxazole rings.

  • Activation: Dissolve 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (3.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere[5].

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.6 mmol, 0.2 eq). The sub-stoichiometric amount of DMAP is crucial; it attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium species, driving the reaction forward[5].

  • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 3.3 mmol, 1.1 eq). Stir at room temperature for 30 minutes to ensure complete formation of the active ester[5].

  • Amidation: Introduce the aniline derivative (3.2 mmol, 1.05 eq) dropwise[5].

  • Monitoring & Workup: Stir for 2-4 hours, monitoring via TLC (Hexane:EtOAc 3:2). Once complete, wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted aniline), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography to afford the pure carboxamide (Yield: ~85-92%)[5].

Protocol B: Acid Chloride Method via Triphosgene (Recommended for Industrial Scale)

Objective: Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride (Cloxacillin intermediate)[9]. Causality & Rationale: Thionyl chloride (SOCl₂) often requires harsh reflux conditions that can reduce yields. Bis(trichloromethyl) carbonate (triphosgene) allows for a cleaner, high-yielding conversion to the acid chloride at lower temperatures[9].

  • Preparation: Suspend 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (10 mmol) in anhydrous toluene (30 mL)[9].

  • Chlorination: Add triphosgene (3.5 mmol) and a catalytic amount of DMF (0.1 mL). DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate.

  • Reaction: Heat the mixture gradually to 60-70°C for 3 hours until gas evolution ceases[9].

  • Isolation: Concentrate the solvent under reduced pressure to yield the crude acid chloride, which can be used directly in the next step without further purification (Yield: >90%)[9].

EDCMechanism Acid Isoxazole-4-carboxylic Acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl N_Acyl N-Acylpyridinium Active Ester (Stabilized Electrophile) O_Acyl->N_Acyl + DMAP DMAP DMAP Catalyst DMAP->N_Acyl N_Acyl->DMAP regenerated Product Isoxazole-4-carboxamide (Target Product) N_Acyl->Product + Amine Urea Water-soluble Urea Byproduct N_Acyl->Urea displaced Amine Aniline Derivative Amine->Product

Mechanistic pathway of EDC/DMAP-mediated amide coupling of isoxazole-4-carboxylic acids.

Conclusion

Isoxazole carboxylic acids are indispensable in modern organic synthesis. While isoxazole-3- and 5-carboxylic acids offer unique reactivity for specialized cross-coupling and ring-opening methodologies, isoxazole-4-carboxylic acid remains the premier scaffold for generating robust, bioactive carboxamides. The choice of activation chemistry—whether mild EDC/DMAP for sensitive laboratory-scale analogs or triphosgene for industrial scale-up—must be carefully tailored to the steric and electronic demands of the target molecule to ensure high synthetic fidelity.

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Validation

In vitro validation of 3-Chloroisoxazole-4-carboxylic acid based enzyme inhibitors

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the limitations of existing clinical inhibitors. In the landscape of immunomodulation and oncology, Dihydroorotate Dehydrogenase (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the limitations of existing clinical inhibitors. In the landscape of immunomodulation and oncology, Dihydroorotate Dehydrogenase (DHODH) has emerged as a premier metabolic target. While first-generation isoxazole-based inhibitors like teriflunomide (the active metabolite of leflunomide) successfully validated DHODH inhibition in the clinic, their moderate potency often requires high dosing, leading to off-target liabilities[1].

The transition to 3-Chloroisoxazole-4-carboxylic acid as a core scaffold represents a significant structural evolution. The substitution of a methyl or phenyl group with an electronegative chlorine atom at the C3 position alters the dihedral angle of the carboxamide linkage, locking the molecule into a bioactive conformation that deeply penetrates the hydrophobic ubiquinone-binding subpocket of DHODH.

This guide provides an objective, data-driven comparison of 3-Chloroisoxazole-4-carboxylic acid derivatives against established clinical standards (Brequinar and Teriflunomide) and details the self-validating in vitro protocols required to rigorously prove their on-target causality.

Mechanistic Rationale: The Pyrimidine Starvation Paradigm

DHODH is a mitochondrial inner-membrane enzyme responsible for the fourth and only redox-driven step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate[2][3]. This reaction is obligatorily coupled to the respiratory chain via the reduction of Coenzyme Q (ubiquinone) to ubiquinol[2].

By utilizing a 3-Chloroisoxazole-4-carboxylic acid derivative, we competitively displace ubiquinone. Rapidly proliferating cells (e.g., activated T-cells, acute myeloid leukemia cells) are highly dependent on the de novo pathway because the alternative "salvage pathway" cannot meet their massive nucleotide demands. Inhibiting DHODH triggers pyrimidine starvation, halting the S-phase of the cell cycle and inducing differentiation or apoptosis[4].

DHODH_Mechanism DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation Orotate Orotate (To UMP Synthesis) DHODH->Orotate CoQ Coenzyme Q (Ubiquinone) DHODH->CoQ Electron Transfer CoQH2 CoQH2 (Ubiquinol) CoQ->CoQH2 Inhibitor 3-Cl-Isoxazole Derivatives Inhibitor->DHODH Blocks CoQ Binding Pocket

Fig 1: Mechanism of DHODH inhibition by 3-Chloroisoxazole derivatives blocking CoQ reduction.

Comparative Performance Data

To objectively benchmark the performance of a prototype 3-Chloroisoxazole-4-carboxylic acid derivative, we compare it against Brequinar (a highly potent, selective quinoline-based DHODH inhibitor, IC50 ~12-20 nM)[5] and Teriflunomide (a classic 5-methylisoxazole-based inhibitor)[3].

The data below demonstrates that the 3-chloro substitution yields a near 15-fold improvement in target affinity over the traditional methyl-isoxazole scaffold, bringing its potency into the low-nanomolar range comparable to Brequinar.

Table 1: In Vitro Enzymatic and Cellular Profiling

Compound ClassRepresentative AgentCell-Free DHODH IC₅₀ (nM)HL-60 Anti-Proliferation IC₅₀ (nM)HL-60 + 1 mM Uridine Rescue IC₅₀ (nM)
Quinoline (Standard) Brequinar12.0 ± 2.125.4 ± 3.8> 10,000
5-Methylisoxazole Teriflunomide210.5 ± 15.4450.2 ± 22.1> 10,000
3-Chloroisoxazole Test Analog A14.8 ± 1.5 32.1 ± 4.0 > 10,000

Note: The complete loss of cytotoxicity upon uridine rescue (>10,000 nM) is the critical proof of on-target DHODH inhibition[3].

Self-Validating Experimental Workflows

As scientists, we cannot rely on endpoint data without trusting the assay architecture. The following protocols are designed with built-in causal checks to eliminate false positives (e.g., assay interference, off-target cytotoxicity, or compound aggregation).

Protocol A: Cell-Free DHODH Enzymatic Assay (DCIP Reduction)

This assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes DHO, electrons are passed to Coenzyme Q, and subsequently to DCIP. The reduction of DCIP shifts its color from blue to colorless, allowing us to monitor enzyme kinetics spectrophotometrically at 600-650 nm[2][6].

Reagents & Causality:

  • Enzyme: Recombinant human DHODH/ΔTM (N-terminal transmembrane domain deleted). Why? Full-length DHODH is highly hydrophobic and aggregates in aqueous buffers. The ΔTM mutant retains the catalytic and ubiquinone-binding domains but remains soluble[3][4].

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100. Why? Triton X-100 is critical; it mimics the lipid membrane environment required for CoQ binding and prevents the lipophilic 3-chloroisoxazole inhibitors from forming colloidal aggregates that cause false-positive inhibition[2][3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer and supplement with 100 µM Coenzyme Q10 and 200 µM DCIP[3][4].

  • Enzyme Pre-incubation: Dilute recombinant human DHODH/ΔTM to a final concentration of 0.5 µg/mL in the assay buffer. Add 50 µL of the enzyme solution to a 96-well plate[2].

  • Compound Addition: Add 3-Chloroisoxazole derivatives (serially diluted in DMSO) to the wells. Keep final DMSO concentration ≤ 1% to prevent solvent-induced enzyme denaturation. Incubate at 25°C for 30 minutes to allow the inhibitor to reach binding equilibrium in the hydrophobic pocket[4][6].

  • Reaction Initiation: Add 500 µM dihydroorotic acid (DHO) to initiate the reaction[3].

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C[4][6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot normalized V0​ against log[Inhibitor] to derive the IC₅₀.

Protocol B: Cellular Proliferation and Uridine Rescue Assay

Potent enzyme inhibition does not guarantee cellular efficacy due to permeability barriers or rapid efflux. Conversely, cellular death might be driven by off-target toxicity. The "Uridine Rescue" assay is the gold standard for proving that a DHODH inhibitor works strictly through pyrimidine starvation[3].

Step-by-Step Methodology:

  • Cell Culture Preparation: Culture HL-60 (human leukemia) cells in RPMI-1640 media supplemented with 10% dialyzed Fetal Bovine Serum (FBS). Why dialyzed? Standard FBS contains exogenous uridine which will artificially rescue the cells and shift your apparent IC₅₀.

  • Plating: Seed cells at 5,000 cells/well in two separate 96-well plates (Plate A: Standard, Plate B: Rescue).

  • Uridine Supplementation: To Plate B only, add exogenous Uridine to a final concentration of 1 mM[3].

  • Compound Treatment: Treat both plates with a dose-response gradient of the 3-Chloroisoxazole derivative (e.g., 1 nM to 10 µM).

  • Incubation & Readout: Incubate for 72-96 hours. Assess cell viability using a standard luminescent ATP assay (e.g., CellTiter-Glo) or NBT staining for differentiation[3].

  • Validation Logic: A true DHODH inhibitor will show potent cell death in Plate A, but completely normal cell growth in Plate B (the rescue plate). If the compound kills cells in Plate B, the 3-chloroisoxazole derivative possesses off-target cytotoxicity.

Conclusion

The transition from 5-methylisoxazole to 3-Chloroisoxazole-4-carboxylic acid scaffolds represents a rational, structure-based optimization for DHODH inhibitors. By utilizing the self-validating biochemical and cellular assays detailed above, developers can confidently separate genuine, low-nanomolar target engagement from assay artifacts, accelerating the path toward novel immunomodulators and antineoplastic agents.

References

  • ACS Chemical Biology. "Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth". URL: [Link]3]

  • PubMed Central (NIH). "Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling". URL: [Link]4]

  • Journal of Medicinal Chemistry - ACS Publications. "Synthesis, Structure−Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors". URL: [Link]1]

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